Product packaging for Remifentanil hydrochloride(Cat. No.:CAS No. 132539-07-2)

Remifentanil hydrochloride

Cat. No.: B031097
CAS No.: 132539-07-2
M. Wt: 412.9 g/mol
InChI Key: WFBMIPUMYUHANP-UHFFFAOYSA-N
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Description

Remifentanil hydrochloride is a potent, synthetic opioid agonist renowned for its unique pharmacokinetic profile, making it an invaluable tool in biomedical research. Its primary mechanism of action is as a highly selective agonist of the mu-opioid receptor, modulating nociceptive transmission and producing profound analgesia. The defining characteristic of remifentanil is its metabolism by nonspecific blood and tissue esterases, leading to an extremely rapid onset and an ultra-short duration of action, independent of hepatic or renal function. This property is of paramount interest in studies investigating the physiology of opioid signaling, the mechanisms of analgesia, and the management of acute pain pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H29ClN2O5 B031097 Remifentanil hydrochloride CAS No. 132539-07-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-(3-methoxy-3-oxopropyl)-4-(N-propanoylanilino)piperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5.ClH/c1-4-17(23)22(16-8-6-5-7-9-16)20(19(25)27-3)11-14-21(15-12-20)13-10-18(24)26-2;/h5-9H,4,10-15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBMIPUMYUHANP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)OC)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

132875-61-7 (Parent)
Record name Remifentanil hydrochloride [USAN]
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DSSTOX Substance ID

DTXSID50157614
Record name Remifentanil hydrochloride
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Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132539-07-2
Record name Remifentanil hydrochloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Remifentanil hydrochloride [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remifentanil hydrochloride
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Record name 3-[methoxycarbonyl-4-[(1-oxopropyl)phenylamino]1-piperidine]propanoic acid methyl ester hydrochloride
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Record name REMIFENTANIL HYDROCHLORIDE
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Pharmacology of Remifentanil Hydrochloride: Mechanistic Insights and Systems Level Effects

Pharmacodynamics of Remifentanil Hydrochloride

The pharmacodynamic profile of this compound is characterized by its potent and ultra-short-acting nature, which is a direct consequence of its interaction with the endogenous opioid system. Its clinical effects are mediated through complex interactions with specific opioid receptors and the subsequent activation of intracellular signaling cascades.

This compound exerts its effects by binding to and activating opioid receptors, which are members of the G protein-coupled receptor (GPCR) family. mdpi.comnih.gov Its affinity and activity vary across the different opioid receptor subtypes.

The primary mechanism of action for this compound is its potent and selective agonist activity at the mu-opioid receptor (MOR). radiusohio.compatsnap.comnih.gov This receptor is the principal target for classic opioid analgesics like morphine and is responsible for mediating most of their analgesic effects. wikipedia.orgfrontiersin.org Remifentanil's high affinity for the MOR leads to a reduction in sympathetic nervous system tone, potent analgesia, and sedation. nih.govdrugbank.comyoutube.com The binding of remifentanil to the MOR mimics the action of endogenous opioids such as endorphins and enkephalins. nih.govpatsnap.com The opioid activity of remifentanil can be antagonized by opioid antagonists like naloxone (B1662785), which competitively block the receptor. drugbank.comwikipedia.org

Remifentanil also demonstrates activity at the delta-opioid receptor (DOR). drugbank.com While its affinity for the DOR is less than for the MOR, this interaction is significant. nih.gov Research indicates that the activation of DORs by remifentanil may contribute to some of its complex effects. nih.gov For instance, studies in animal models suggest that remifentanil-induced enhancement of N-methyl-D-aspartate (NMDA) receptor function is dependent on the activation of both mu- and delta-opioid receptors. nih.gov Furthermore, some pro-nociceptive effects of remifentanil have been associated with a decrease in delta-opioid receptor mRNA levels, suggesting a role for DOR in the development of opioid-induced hyperalgesia or tolerance. nih.gov The cardioprotective effects of remifentanil post-conditioning have also been linked to the activation of delta-opioid receptors. nih.gov

Agonist activity at the kappa-opioid receptor (KOR) is also part of remifentanil's pharmacological profile. drugbank.com The KOR system is involved in modulating pain, stress, and mood. frontiersin.orgwikipedia.org While remifentanil is primarily a mu-agonist, its interaction with KORs has been shown to be functionally relevant. Specifically, research has demonstrated that the cardioprotective effects of remifentanil against ischemia-reperfusion injury involve the activation of kappa-opioid receptors, in addition to delta receptors. nih.gov This protective mechanism was not blocked by a mu-opioid receptor antagonist, highlighting the specific contribution of the kappa and delta receptors in this context. nih.gov

Table 1: Opioid Receptor Binding Profile of this compound

Receptor SubtypePrimary ActionReferences
Mu (µ)Potent Agonist radiusohio.compatsnap.comnih.govdrugbank.com
Delta (δ)Agonist drugbank.comnih.govnih.gov
Kappa (κ)Agonist drugbank.comnih.gov

A defining feature of remifentanil is its exceptionally rapid onset and offset of action, which is governed by its unique pharmacokinetic and pharmacodynamic properties. radiusohio.comdrugbank.com Remifentanil exhibits a very rapid blood-brain equilibration, with a calculated half-time of approximately 1 ± 1 minute in humans. drugbank.com This swift passage across the blood-brain barrier allows for a rapid onset of its central nervous system effects. drugbank.com The rapid equilibration, combined with its metabolism by non-specific esterases in the blood and tissues, ensures that its effects dissipate quickly upon cessation of administration, allowing for precise control over its pharmacological action. radiusohio.comnih.gov

Upon binding to opioid receptors, remifentanil initiates a cascade of intracellular events. As G protein-coupled receptors, opioid receptors transduce extracellular signals into intracellular responses through two primary pathways: the G protein-mediated pathway and the β-arrestin-mediated pathway. mdpi.com

The binding of remifentanil to mu, delta, or kappa receptors triggers a conformational change, activating coupled inhibitory G proteins (Gi/o). mdpi.comwikipedia.org This activation leads to several key downstream effects:

Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgmdpi.com

Modulation of Ion Channels: The G protein signaling cascade also leads to the activation of G protein-coupled inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. mdpi.com The resulting efflux of potassium and reduced influx of calcium hyperpolarizes the neuron, decreasing neuronal excitability and inhibiting the release of pain-related neurotransmitters such as substance P and glutamate (B1630785). patsnap.com

Beyond this canonical pathway, research indicates that remifentanil's actions involve other complex signaling mechanisms. Studies have shown that remifentanil can trigger central sensitization by activating N-methyl-D-aspartate (NMDA) receptors, which enhances excitatory synaptic transmission in the spinal dorsal horn. researchgate.netnih.govresearchgate.net Additionally, remifentanil administration can activate glial cells, such as microglia and astrocytes. researchgate.netnih.gov This activation leads to the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), contributing to a state of neuroinflammation. researchgate.netnih.gov

Table 2: Key Downstream Signaling Events Following Remifentanil-Receptor Binding

Signaling EventDescriptionConsequenceReferences
G Protein ActivationActivates inhibitory Gi/o proteins coupled to the opioid receptor.Initiates the downstream signaling cascade. mdpi.comwikipedia.org
Adenylyl Cyclase InhibitionReduces the activity of the adenylyl cyclase enzyme.Decreases intracellular cAMP levels. wikipedia.orgmdpi.com
K+ Channel ActivationOpens inwardly rectifying potassium channels.Causes neuronal hyperpolarization, reducing excitability. mdpi.com
Ca2+ Channel InhibitionCloses voltage-gated calcium channels.Inhibits neurotransmitter release. mdpi.com
NMDA Receptor ActivationPotentiates NMDA receptor function.Enhances excitatory synaptic transmission. researchgate.netnih.gov
Glial Cell ActivationActivates microglia and astrocytes.Release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β). researchgate.netnih.gov

Downstream Cellular and Molecular Signaling Pathways

Inhibition of Neurotransmitter Release (e.g., Substance P, Glutamate)

This compound, a potent, short-acting synthetic opioid, exerts its analgesic effects primarily through the activation of µ-opioid receptors in the central nervous system. A key mechanism of action at the cellular level is the inhibition of the release of neurotransmitters involved in pain signaling pathways. patsnap.com By binding to presynaptic µ-opioid receptors on primary afferent neurons in the spinal cord, remifentanil modulates the transmission of nociceptive signals.

This binding action leads to a reduction in the influx of calcium ions into the presynaptic terminal, a critical step for the fusion of neurotransmitter-containing vesicles with the neuronal membrane. taylorandfrancis.com Consequently, the release of excitatory neurotransmitters, such as Substance P and glutamate, from these nerve endings is diminished. patsnap.com Substance P, a neuropeptide, and glutamate, the primary excitatory amino acid in the central nervous system, are both crucial for the transmission and amplification of pain signals from the periphery to the brain. patsnap.com By suppressing their release, remifentanil effectively dampens the propagation of these signals, contributing significantly to its analgesic properties. Furthermore, studies have indicated that remifentanil may also exert a neuroprotective effect by reducing glutamate-induced toxicity in neurons. nih.govbjan-sba.orgnih.gov

G-Protein Coupled Receptor Cascade Modulation

The actions of this compound are mediated through its interaction with G-protein coupled receptors (GPCRs), specifically the µ-opioid receptor. patsnap.comradiusohio.comdrugbank.comresearchgate.net As a µ-opioid receptor agonist, remifentanil binds to these receptors, initiating a cascade of intracellular signaling events. This activation primarily involves inhibitory G-proteins (Gi/Go). nih.gov

Upon agonist binding, the G-protein releases its GDP and binds GTP, leading to the dissociation of the Gα and Gβγ subunits. These subunits then interact with various downstream effector systems. A primary consequence of this activation is the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of protein kinases, such as protein kinase A, which in turn affects the phosphorylation state and activity of numerous proteins involved in neuronal excitability and neurotransmitter release.

The Gβγ subunits also play a direct role in modulating ion channel activity. They can directly interact with and activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This hyperpolarization makes the neuron less likely to fire an action potential. Additionally, the Gβγ subunits can inhibit voltage-gated calcium channels, further reducing neurotransmitter release. taylorandfrancis.com Interestingly, prolonged or high-dose administration of remifentanil has been suggested to potentially activate excitatory G-proteins, a mechanism implicated in the development of hyperalgesia. nih.gov

Neurophysiological Effects and Central Nervous System Interactions

Cerebral Metabolism Alterations

This compound has been shown to influence cerebral metabolism. Studies investigating its effects on cerebral blood flow (CBF) and cerebral blood flow velocity (CBFV) have provided insights into its impact on the brain. While some studies have reported that remifentanil, when administered with nitrous oxide, results in absolute CBF values similar to those seen with other anesthetic combinations, others have demonstrated dose-dependent effects. radiusohio.com For instance, large doses of remifentanil have been associated with a significant decrease in mean cerebral blood flow velocity, a change that appears to be independent of systemic hemodynamic alterations. anesthesiaexperts.com This suggests a direct central mechanism for the cerebral hemodynamic effects of remifentanil. anesthesiaexperts.com

Electroencephalographic (EEG) and Electrocorticographic (ECoG) Activity Changes

Remifentanil administration is associated with distinct changes in the electrical activity of the brain, as measured by electroencephalography (EEG) and electrocorticography (ECoG). Opioids, including remifentanil, are known to stimulate surface EEG activity, particularly in patients with temporal lobe epilepsy. bjan-sba.org In the context of epilepsy surgery, both remifentanil and alfentanil have been shown to increase interictal epileptiform activity, especially in deeper temporal limbic structures, which can aid in localizing the seizure focus. bjan-sba.org However, one study found that sedative doses of remifentanil did not adversely affect intraoperatively recorded interictal spike activity. nih.gov

Study FindingDrug(s)Effect on Epileptiform Activity
Increased activity in temporal limbic structuresRemifentanil, AlfentanilBoth increased activity, with alfentanil showing a greater increase (99.8% vs 67.4% for remifentanil). bjan-sba.org
No adverse effect on interictal spike activityRemifentanilSedative doses did not significantly alter spike frequency or location. nih.gov
Motor-Evoked Potential Modulation

The monitoring of motor-evoked potentials (MEPs) is a critical component of many neurosurgical procedures. The influence of anesthetic agents on MEPs is therefore of significant clinical importance. Studies have shown that MEPs can be successfully monitored during anesthesia maintained with remifentanil. In fact, it has been suggested that remifentanil offers a wide dosage range for MEP monitoring. drugbank.comresearchgate.net When used in combination with propofol (B549288), increasing the dose of remifentanil was not significantly associated with a change in MEP amplitude, whereas increasing the propofol dose was. dovepress.com This suggests that remifentanil has a minimal impact on the pathways mediating MEPs, making it a suitable agent for procedures requiring this type of neuromonitoring.

Anesthetic AgentEffect on Motor-Evoked Potential (MEP) Amplitude
Remifentanil Not significantly associated with a change in amplitude. dovepress.com
Propofol Significantly associated with a constant increase in the change in amplitude. dovepress.com
Effects on N-methyl-D-aspartate (NMDA) Receptors

The interaction of remifentanil with N-methyl-D-aspartate (NMDA) receptors is complex and has been a subject of investigation, particularly in the context of opioid-induced hyperalgesia. Electrophysiological studies have shown that this compound does not directly activate NMDA receptors. patsnap.com However, it can potentiate NMDA-induced inward currents through a pathway that involves the µ-opioid receptor. patsnap.com This potentiation is thought to be related to the glycine (B1666218) present in some formulations of remifentanil, as glycine is a co-agonist at the NMDA receptor. patsnap.com

Furthermore, there is evidence suggesting that the activation of transient receptor potential vanilloid 1 (TRPV1) channels by remifentanil may contribute to the trafficking of NMDA receptors to the cell surface in dorsal root ganglion neurons, a process potentially involved in postoperative hyperalgesia. nih.gov This trafficking is mediated through the activation of CaMKII-PKC signaling pathways. nih.gov

Indirect Potentiation via Mu-Opioid Receptor Activation

This compound does not directly activate N-methyl-D-aspartate (NMDA) receptors. However, research has shown that it can indirectly potentiate NMDA receptor-mediated currents through a pathway involving the mu-opioid receptor. hsforum.com In electrophysiological studies on rat spinal cord neurons, the application of this compound was found to enhance the inward current induced by NMDA. hsforum.com This potentiation effect was nullified by the administration of naloxone, a mu-opioid receptor antagonist, confirming that the enhancement of the NMDA-induced current by remifentanil is mediated by its action on mu-opioid receptors. hsforum.com

Role of Glycine in NMDA Receptor Modulation

The modulation of NMDA receptors in the context of remifentanil administration is also influenced by the formulation of the drug. The commercial formulation of this compound (Ultiva®) contains glycine as a vehicle. hsforum.com Glycine is a crucial co-agonist at the NMDA receptor, meaning it must bind to the receptor for it to be activated by glutamate. researchgate.netnih.govnih.gov Studies have demonstrated that the application of glycine alone can induce a current that is abolished by a specific NMDA glutamate site antagonist. hsforum.com When the complete formulation of remifentanil with glycine was applied, it also evoked an inward current that was not significantly different from the current induced by glycine alone and was similarly blocked by an NMDA antagonist. hsforum.com This indicates that the NMDA current observed with the administration of this specific remifentanil formulation is attributable to the presence of glycine. hsforum.com

Cardiovascular and Respiratory System Pharmacodynamics

Hemodynamic Stability During Administration

This compound is recognized for its role in maintaining hemodynamic stability during general anesthesia. researchgate.netnih.govmdpi.com It effectively attenuates the hemodynamic responses, such as increases in blood pressure and heart rate, that are often triggered by noxious stimuli during surgical procedures like tracheal intubation. researchgate.netnih.govnih.gov Studies have shown that a continuous infusion of remifentanil can effectively suppress excessive increases in blood pressure and heart rate in both normotensive and hypertensive patients. nih.govmdpi.com This ability to provide hemodynamic stability is a key feature of its intraoperative use.

Impact on Cardiac Index and Heart Rate

Remifentanil administration has a notable impact on cardiovascular parameters. High-dose remifentanil anesthesia has been shown to significantly reduce the cardiac index by approximately 25%. amanote.com This reduction is a consequence of decreases in both stroke volume index (by about 14%) and heart rate (by about 13%). amanote.com Concurrently, mean arterial pressure can be lowered by as much as 30% compared to the awake state. amanote.com The decrease in heart rate is a consistent finding across several studies. researchgate.netnih.gov

ParameterChange with High-Dose Remifentanil
Cardiac Index-25%
Stroke Volume Index-14%
Heart Rate-13%
Mean Arterial Pressure-30%
Respiratory Depression Mechanisms

A primary pharmacodynamic effect of remifentanil, like other opioids, is respiratory depression. This is predominantly characterized by a reduction in the respiratory rate. bmj.com The underlying mechanisms involve direct actions on key respiratory control centers in the brainstem. amanote.combmj.comnih.govbohrium.comnih.gov

One of the primary targets is the preBötzinger Complex , which is considered the rhythm generator for breathing. amanote.combmj.comnih.govbohrium.comnih.gov Opioids, including remifentanil, have a direct inhibitory effect on the neurons within this complex. bmj.com

Additionally, remifentanil depresses the Parabrachial/Kölliker-Fuse Complex . amanote.combmj.comnih.govbohrium.com This area provides excitatory input to the preBötzinger Complex and is involved in the switching between inspiratory and expiratory phases. By depressing this complex, remifentanil further contributes to the slowing of the respiratory rate. bmj.com Research in animal models has shown that naloxone microinjections into the Parabrachial Nucleus can partially reverse remifentanil-induced respiratory rate depression. amanote.combmj.com

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is unique among opioids and is characterized by its rapid onset and exceptionally short duration of action. Its ester structure makes it susceptible to rapid hydrolysis by non-specific esterases in the blood and tissues, a metabolic pathway that is independent of hepatic or renal function for the parent drug's elimination.

This rapid metabolism results in a very high clearance rate of approximately 3 L/min and a small steady-state volume of distribution of about 30 L. A key feature of remifentanil's pharmacokinetics is its short, context-sensitive half-time of approximately 3 minutes, which remains constant even after prolonged infusions. This means that the time for the plasma concentration to decrease by 50% after stopping an infusion is consistently short, regardless of how long the infusion has been running.

The primary metabolite of remifentanil is remifentanil acid (RA), which is significantly less potent than the parent compound. Unlike remifentanil, remifentanil acid is eliminated by the kidneys. While the pharmacokinetics of remifentanil are not significantly affected by renal impairment, the clearance of remifentanil acid is reduced in patients with moderate to severe renal impairment, leading to its accumulation. However, due to its low potency, this accumulation is not associated with a clinically significant prolongation of mu-opioid effects.

Pharmacokinetic ParameterValue
MetabolismHydrolysis by non-specific blood and tissue esterases
Clearance~3 L/min
Volume of Distribution (steady state)~30 L
Context-Sensitive Half-Time~3 minutes
Primary MetaboliteRemifentanil Acid
Metabolite EliminationRenal

Metabolism Pathways and Enzyme Systems

The metabolic profile of this compound is distinguished by its rapid and extensive breakdown, a characteristic that underpins its ultrashort duration of action. This metabolism is primarily governed by enzymatic processes that occur throughout the body, independent of organ function.

Non-Specific Esterase Hydrolysis in Blood and Tissues

This compound is rapidly metabolized through hydrolysis of its propanoic acid-methyl ester linkage. drugbank.com This process is catalyzed by non-specific esterases that are ubiquitously present in the blood and various tissues. drugbank.comtga.gov.aunih.govradiusohio.com This widespread enzymatic activity ensures a rapid and predictable termination of the drug's effect. nih.govnih.gov Unlike some other opioids, remifentanil is not a substrate for plasma cholinesterase (pseudocholinesterase). tga.gov.aunih.govspringermedizin.de This extrahepatic metabolism is a key feature of remifentanil's pharmacology, contributing to its consistent and rapid clearance. nih.govnih.gov

Formation of Carboxylic Acid Metabolite (GR90291)

The primary metabolic pathway for this compound involves its de-esterification, leading to the formation of a principal, inactive carboxylic acid metabolite known as GR90291. tga.gov.aunih.govnih.govmedsinfo.com.au This conversion is a result of the hydrolysis by non-specific esterases. nih.gov Approximately 95% of remifentanil administered is recovered in the urine as this carboxylic acid metabolite. tga.gov.aumedsinfo.com.au

Clinical Significance of Metabolite Activity

The primary metabolite of remifentanil, GR90291, is considered essentially inactive. drugbank.comradiusohio.com In animal models, it has been shown to be approximately 4,600 times less potent as a µ-opioid agonist than the parent compound, remifentanil. tga.gov.aunih.gov Other studies suggest its potency is between 300 to 4,600 times less than remifentanil. nih.govspringermedizin.de Due to this significantly reduced potency, it is unlikely that GR90291 exerts any clinically significant opioid effects, even though it is eliminated via the kidneys and can accumulate in patients with severe renal impairment. tga.gov.aunih.govclinmedjournals.org Research in rats has indicated that the low in vivo potency of GR90291 is attributable to a combination of low affinity for the mu-opioid receptor and poor penetration into the brain. nih.gov

Clearance Mechanisms and Rates

The clearance of this compound is characterized by its rapidity and independence from organ function, which contributes to its predictable pharmacokinetic profile.

Organ-Independent Clearance Dynamics

A defining characteristic of remifentanil is its organ-independent elimination. nih.govoup.com The metabolism by non-specific esterases in the blood and tissues allows for its clearance to be unaffected by hepatic or renal function. nih.govradiusohio.comnih.govspringermedizin.de This makes it a suitable agent for use in patient populations where organ dysfunction may be a concern. nih.govoup.com The average clearance of remifentanil in young, healthy adults is approximately 40 mL/min/kg. drugbank.comtga.gov.au

Correlation with Body Weight

The clearance of remifentanil generally correlates with total body weight. tga.gov.au However, in the context of obesity, studies have shown that the pharmacokinetic parameters of remifentanil are more closely related to lean body weight (LBW) or ideal body weight (IBW) rather than total body weight (TBW). clinmedjournals.orgnih.govresearchgate.netoup.com Dosing based on TBW in obese patients can lead to excessively high concentrations of the drug. nih.govresearchgate.net Therefore, dosing regimens for remifentanil are often recommended to be based on ideal body weight to avoid potential complications. nih.govoup.com

Interactive Data Table: Pharmacokinetic Parameters of Remifentanil and its Metabolite

ParameterValueCompoundPopulation
Clearance40 mL/min/kgRemifentanilYoung, healthy adults
Half-life of Metabolite2 hoursGR90291Healthy adults
Metabolite Potency vs. Parent1/4600GR90291Dogs
Urinary Recovery as Metabolite~95%GR90291Humans

Distribution Characteristics

The distribution of this compound throughout the body following intravenous administration is characterized by its rapid and extensive movement from the plasma to various tissues. This process is governed by several key pharmacokinetic parameters, including its volume of distribution, the extent of its binding to plasma proteins, and its ability to cross the blood-brain barrier.

The distribution of remifentanil can be described using a multi-compartment model. The central volume of distribution (V1), which represents the initial volume into which the drug disperses upon injection (including plasma and highly perfused tissues), is approximately 100 mL/kg. Following this initial phase, the drug distributes into peripheral tissues, reaching an equilibrium. The volume of distribution at steady-state (Vss), which reflects the total apparent volume the drug occupies in the body at equilibrium, is approximately 350 mL/kg. nih.gov This indicates that remifentanil is widely distributed in body tissues.

In specific patient populations, these values can differ. For instance, in obese patients, the clearance and volume of distribution of remifentanil are more closely correlated with ideal body weight rather than actual body weight.

ParameterValue
Central Volume of Distribution (V1)100 mL/kg
Steady-State Volume of Distribution (Vss)350 mL/kg

This compound is moderately bound to plasma proteins. Reports indicate that approximately 70% of the drug is bound, primarily to α1-acid-glycoprotein. clinmedjournals.org This binding is a reversible process, and it is the unbound, or free, fraction of the drug that is pharmacologically active and available to distribute to tissue sites, including its target receptors in the central nervous system.

It is important to note that the degree of plasma protein binding can be influenced by various physiological and pathological conditions. For example, alterations in the concentration of α1-acid-glycoprotein, which can occur during periods of inflammation or surgical stress, may affect the free fraction of remifentanil.

ParameterValue/Information
Extent of BindingApproximately 70%
Primary Binding Proteinα1-acid-glycoprotein

A critical aspect of remifentanil's pharmacology is its rapid and efficient permeation of the blood-brain barrier (BBB) to exert its effects on the central nervous system. The drug's physicochemical properties facilitate this transit. With a pKa of 7.07, which is below physiological pH, a significant portion of remifentanil exists in a non-ionized state in the bloodstream. researchgate.netmdpi.com This, combined with its lipophilic nature, allows for rapid penetration of the lipid membranes of the BBB. researchgate.netapicareonline.com

The efficacy of this transport is demonstrated by the rapid equilibration between the drug's concentration in the plasma and its effect site within the brain. The blood-brain equilibration half-time for remifentanil is remarkably short, estimated to be around 1 to 1.5 minutes. mdpi.comdrugbank.com This rapid entry into the central nervous system is consistent with the drug's swift onset of action. researchgate.net

Elimination Kinetics

The elimination profile of this compound is unique among opioids and is a defining feature of its clinical utility. Its rapid clearance from the body is characterized by a short half-life that is notably independent of how long the drug has been administered.

The elimination of remifentanil is best described by its context-sensitive half-time, which is the time required for the plasma drug concentration to decrease by 50% after discontinuing an infusion of a specific duration. For remifentanil, the context-sensitive half-time is consistently short, approximately 3 to 4 minutes. bohrium.comnih.gov One study measured the pharmacokinetic context-sensitive half-time after a 3-hour infusion to be 3.2 minutes. nih.gov This value is considered more clinically relevant for drugs administered via infusion than the terminal half-life.

The terminal elimination half-life, which reflects the elimination phase after distribution is complete, is also very short, generally reported to be in the range of 3 to 10 minutes. ekja.org Some studies have recorded a terminal half-life of 11.8 to 30 minutes. nih.gov The rapid elimination is due to its unique metabolism by non-specific esterases in the blood and tissues. nih.gov

ParameterValueNotes
Context-Sensitive Half-Time~3-4 minutesIndependent of infusion duration
Terminal Half-Life~3-10 minutesReflects rapid metabolic clearance

A key pharmacokinetic feature of remifentanil is that its elimination is not affected by the duration of its administration. nih.gov Unlike other opioids, such as fentanyl, which can accumulate in tissues during prolonged infusions and lead to a progressively longer time for their effects to dissipate, remifentanil does not accumulate. researchgate.net

Its context-sensitive half-time remains consistently short (3-4 minutes) whether the infusion has been running for a few minutes or for many hours. bohrium.comnih.govresearchgate.net This is a direct consequence of its rapid and widespread metabolism by esterases, which is not a saturable process at clinical doses. As a result, the offset of remifentanil's pharmacodynamic effects is rapid and predictable, regardless of the length of the infusion. researchgate.netnih.gov

Excretion Routes

The elimination of this compound from the body is a rapid process, primarily dictated by its swift metabolism rather than direct excretion of the parent compound. The primary route of excretion for its metabolites is through the kidneys, with urinary elimination accounting for the vast majority of the administered dose.

Following its rapid hydrolysis in the blood and tissues, remifentanil is converted into its principal and pharmacologically inactive metabolite, remifentanil acid (GR90291). drugbank.comwikipedia.org This carboxylic acid metabolite is then efficiently cleared from the bloodstream and excreted by the kidneys. drugbank.com Research indicates that approximately 95% of a remifentanil dose is excreted in the urine in the form of this inactive metabolite. researchgate.net The elimination half-life of remifentanil acid is approximately 90 minutes. drugbank.com

Studies have shown that renal impairment can significantly decrease the clearance of remifentanil acid. In patients with moderate to severe renal impairment, the clearance of this metabolite was found to be reduced to about 25% of that in individuals with normal renal function. nih.gov This leads to an accumulation of remifentanil acid in the body, although the clinical significance of this accumulation is considered minimal due to the metabolite's very low opioid activity (approximately 1/4600th the potency of remifentanil). wikipedia.orgnih.gov

A minor metabolic pathway also exists, leading to the formation of the β-elimination product, GR94219. However, this route is insignificant, with only about 1% of the remifentanil dose being eliminated in this form. researchgate.net

Biliary excretion does not play a significant role in the elimination of remifentanil or its metabolites. northwestern.edunih.gov While opioids as a class can affect the sphincter of Oddi, the impact of remifentanil on biliary drainage is transient and less pronounced than that of other opioids like morphine or meperidine. northwestern.edunih.gov There is no evidence to suggest that a significant portion of remifentanil or its metabolites are excreted via the feces.

The excretion profile of this compound is characterized by its reliance on renal clearance of its inactive metabolites.

Excretion of Remifentanil and its Metabolites

Excretion Route Compound Percentage of Dose Notes
Urine Remifentanil Acid (GR90291) ~95% Primary, inactive metabolite. researchgate.net
Urine GR94219 ~1% Minor, inactive metabolite. researchgate.net
Feces Not a significant route - Data not available to suggest significant excretion.

| Biliary | Not a significant route | - | Minimal and transient effects on biliary drainage. northwestern.edunih.gov |

Neurobiological Effects of Remifentanil Hydrochloride

Cerebral Hemodynamics and Autoregulation

The influence of remifentanil on cerebral hemodynamics is a critical aspect of its neurobiological profile, with research focusing on its effects on blood flow, velocity, and regulatory mechanisms.

Studies indicate that remifentanil hydrochloride can induce changes in regional cerebral blood flow (CBF). Research in animal models anesthetized with isoflurane (B1672236) and nitrous oxide demonstrated that remifentanil infusion led to significant decreases in blood flow in specific higher brain regions. Notably, blood flow to the cortex, hippocampus, and caudate nucleus decreased by 40-50%. In contrast, blood flow changes in lower brain regions were observed to be modest or absent, suggesting a differential effect of the compound across various brain structures.

The velocity of blood flow within the cerebral arteries is a key indicator of cerebrovascular status. Transcranial Doppler sonography has been utilized to measure mean cerebral blood flow velocity (Vmean) in the middle cerebral artery during remifentanil administration. Research has shown a dose-dependent effect on these dynamics. In a study involving cardiac patients, a high-dose remifentanil regimen resulted in a significant 31% decrease in Vmean, while a moderate-dose regimen produced no significant change. nih.govnih.gov These findings, observed while mean arterial pressure and CO2 levels were kept constant, suggest a direct central mechanism for the hemodynamic effects of remifentanil. nih.govnih.gov

Remifentanil Dose Group Change in Mean Cerebral Blood Flow Velocity (Vmean)
High Dose31% Decrease nih.govnih.gov
Moderate DoseNo Significant Change nih.govnih.gov

Cerebrovascular reactivity to carbon dioxide (CO2), the ability of cerebral blood vessels to constrict or dilate in response to changes in arterial CO2 tension (PaCO2), is a fundamental component of cerebral autoregulation. Studies conducted in patients undergoing craniotomy have examined this relationship during remifentanil/nitrous oxide anesthesia. The research confirmed that cerebrovascular reactivity to CO2 remains intact under remifentanil. In one study, as PaCO2 increased from a mean of 27 mmHg to 36 mmHg, the CBF correspondingly increased from 21 to 31 ml/100 g/min . This demonstrates a preserved and functional autoregulatory response.

Parameter Hypocapnia Normocapnia
PaCO2 (mmHg)27 ± 436 ± 3
Cerebral Blood Flow (ml/100 g/min )21 ± 631 ± 7

Intracranial Pressure and Cerebral Perfusion Pressure Dynamics

The management of intracranial pressure (ICP) and cerebral perfusion pressure (CPP) is paramount in neurocritical care and neurosurgery. The effects of opioids on these parameters have been a subject of significant investigation. Studies in patients with head trauma and those undergoing craniotomy for supratentorial tumors have shown that remifentanil can be used without adverse effects on ICP or CPP. nih.govnih.govresearchgate.net

Impact on Cerebrospinal Fluid Physiology

The direct impact of this compound on the physiological dynamics of cerebrospinal fluid (CSF), including its production, circulation, and absorption, is not extensively documented in scientific literature. Pharmacokinetic studies have been conducted to compare the concentration of remifentanil in the blood, CSF, and cerebral extracellular fluid, noting wide interindividual variability. nih.gov However, these studies focus on drug distribution rather than the physiological processes governing CSF. A comprehensive review of remifentanil's effects on the central nervous system lists CSF as a topic of interest, but specific research detailing its influence on CSF physiology remains limited. researchgate.net

Neuroprotection and Neurotoxicity Research

The potential for remifentanil to either protect or harm neurons has been explored in various preclinical models, revealing a dual role that is dependent on context and dose.

Neuroprotective Findings: Research suggests that remifentanil may exert beneficial effects against certain types of brain injury. In an in vivo model of excitotoxic brain injury in newborn mice, remifentanil treatment was found to decrease the production of reactive oxygen species, reduce cell death and astrogliosis, and ultimately lead to a reduction in the size of the brain lesion. Another study demonstrated that remifentanil has a protective effect against glutamate-induced toxicity in cultured rat olfactory bulb neurons.

Neurotoxic Findings: Conversely, other research has identified a potential for neurotoxicity at high concentrations. An in vitro study evaluating the toxicity of remifentanil on neuron cells determined that a dose of 10 μg/mL was neurotoxic. At this concentration, the survival rate of neuron cells was observed to decrease by as much as 56.89%.

Study Focus Model Key Findings Classification
Excitotoxic Brain DamageNewborn MiceDecreased ROS production, reduced cell death, smaller lesion size.Neuroprotection
Glutamate-Induced ToxicityRat Olfactory Neuron CultureProtective effect against glutamate (B1630785) toxicity.Neuroprotection
Dose-Dependent ToxicityNeuron Cell Culture (CRL‐10742)At 10 μg/mL, neuron cell survival decreased by 56.89%.Neurotoxicity

Effects on Ischemic Brain Tissue

This compound has demonstrated neuroprotective effects in the context of cerebral ischemia, which is characterized by insufficient blood flow to the brain, leading to neuronal cell death and subsequent neurological impairments. nih.gov Research indicates that treatment with remifentanil can mitigate the damage caused by ischemic events.

In studies involving animal models of transient global ischemia, the administration of remifentanil has been shown to suppress apoptotic neuronal cell death in the hippocampus, a brain region crucial for memory. nih.gov This anti-apoptotic effect contributes to the alleviation of memory impairment typically observed following an ischemic injury. nih.gov For instance, in gerbils subjected to transient global ischemia, treatment with remifentanil led to a significant increase in latency in the step-down avoidance task, indicating improved memory function. nih.gov The neuroprotective action of remifentanil is associated with a reduction in the number of TUNEL-positive and caspase-3-positive cells in the hippocampal dentate gyrus, both of which are markers for apoptosis. nih.gov

Further research in rat models of focal brain ischemia and reperfusion (I/R) injury has substantiated these neuroprotective claims. Remifentanil administration significantly improved functional outcomes and reduced the volume of brain infarction. nih.gov This protective effect appears to be mediated, at least in part, through the activation of δ-opioid receptors, as the beneficial effects were abolished by a δ-opioid receptor antagonist (naltrindole) but not by μ- or κ-opioid receptor antagonists. nih.gov The mechanisms underlying this protection involve the attenuation of the extracellular signaling-regulated kinase (ERK) 1/2 activity and the production of tumor necrosis factor-α (TNF-α), both of which are enhanced by I/R insults. nih.gov

Table 1: Effect of Remifentanil on Ischemic Brain Injury in Rats
ParameterIschemia/Reperfusion (Control)Ischemia/Reperfusion + Remifentanil
Infarct Volume (mm³)108.9 ± 24.869.0 ± 24.3
Phosphorylation of ERK 1/2EnhancedSignificantly Reduced
Expression of TNF-αEnhancedSignificantly Reduced

Modulation of Neuronal Excitotoxicity

This compound has been shown to modulate neuronal excitotoxicity, a pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters such as glutamate. nih.gov Elevated extracellular glutamate levels can lead to neuronal damage, and remifentanil has demonstrated a protective effect against this glutamate-induced toxicity. nih.gov

Studies on cultured olfactory bulb neurons from rats have provided evidence that remifentanil can reduce glutamate toxicity and increase cell viability. bjan-sba.org The effect of remifentanil on glutamate toxicity is dose-dependent. Low doses of remifentanil were found to be neuroprotective, effectively reducing total oxidant status (TOS) and increasing total antioxidant capacity (TAC). nih.gov Conversely, high doses of remifentanil appeared to have the opposite effect, increasing the oxidant status. nih.gov The most significant protective effects, with cell viability reaching approximately 91%, were observed at lower concentrations of remifentanil. bjan-sba.org

Table 2: Dose-Dependent Effects of Remifentanil on Glutamate-Induced Toxicity in Cultured Rat Olfactory Neurons
Remifentanil DoseCell ViabilityOxidant StatusPrimary Effect
Low (e.g., 0.02 mM)~91%ReducedNeuroprotective
High~75%IncreasedNeurotoxic

Motivational and Reward Circuitry Effects

Dopamine (B1211576) Transmission in Nucleus Accumbens

Like other opioid agonists, remifentanil influences the brain's reward circuitry, in part by modulating dopamine transmission in the nucleus accumbens (NAc). nih.govnih.gov This brain region is a critical component of the mesolimbic dopamine system, which plays a central role in motivation, reward, and reinforcement.

In vivo microdialysis studies in rats have demonstrated that remifentanil stimulates the release of dopamine in the NAc. nih.gov Following administration, the concentration of remifentanil in the NAc peaks rapidly, typically within the first 10-minute sample, and then decreases exponentially. nih.gov The release of dopamine is tightly synchronized with the presence of remifentanil in this brain region. nih.gov Remifentanil-stimulated dopamine levels also peak shortly after the peak in remifentanil concentration and subsequently decline with a very similar time course. nih.gov This close temporal coupling highlights the direct influence of remifentanil on dopamine release within the NAc. nih.gov

Table 3: Kinetics of Remifentanil and Dopamine in the Nucleus Accumbens
SubstanceTime to Peak ConcentrationElimination Half-Life in NAc
RemifentanilWithin the first 10 minutes10.0 ± 1.2 minutes
Dopamine (Remifentanil-stimulated)In the 10-minute sample following the remifentanil peakDecreases with a similar time course to remifentanil

Conditioned Response to Opioid Cues

Environmental stimuli or cues that are repeatedly paired with the administration of remifentanil can acquire motivational properties, becoming conditioned reinforcers that can drive drug-seeking behavior. nih.govnih.gov This phenomenon is a key aspect of the motivational effects of opioids and is studied through paradigms such as Pavlovian conditioned approach (PCA). nih.gov

In PCA studies, a neutral stimulus (like a light) is paired with intravenous injections of remifentanil. Over time, some individuals, referred to as "sign-trackers," will begin to approach and interact with the cue itself, indicating that the cue has been imbued with incentive salience. nih.gov Others, known as "goal-trackers," will approach the location where the reward is delivered. Research has shown that a remifentanil-associated cue is more effective at eliciting approach behavior and serving as a conditioned reinforcer in sign-trackers compared to goal-trackers. nih.gov

The expression of this conditioned approach behavior is dependent on dopamine transmission within the nucleus accumbens core. nih.gov Administration of a dopamine receptor antagonist, flupenthixol, into the NAc core dose-dependently reduces the approach behavior towards the remifentanil cue in sign-trackers, without affecting the conditioned orienting response. nih.gov This demonstrates that while the association between the cue and the opioid may be learned, the motivation to approach the cue is driven by dopamine signaling in this key reward-related brain region. nih.gov

Table 4: Conditioned Reinforcement with a Remifentanil-Paired Stimulus
GroupConditioningResponse in Active Nose-Poke (produces stimulus)Response in Inactive Nose-Poke
Paired Pavlovian ConditioningStimulus consistently paired with remifentanilSignificantly higher than inactiveLow
Random Pavlovian ConditioningNo consistent relationship between stimulus and remifentanilNot significantly different from inactiveLow

Opioid Induced Hyperalgesia Oih in the Context of Remifentanil Hydrochloride

Definition and Clinical Manifestation of OIH

Opioid-induced hyperalgesia is defined as a state of nociceptive sensitization triggered by opioid exposure. painphysicianjournal.comuspharmacist.com It is characterized by a paradoxical increase in pain sensitivity, where a patient may become more sensitive to painful stimuli despite receiving opioid analgesia. painphysicianjournal.comdovepress.comnih.gov This condition is distinct from opioid tolerance, where higher doses are needed to achieve the same analgesic effect, although the two can be clinically difficult to distinguish. uspharmacist.comnih.gov In OIH, increasing the opioid dose may worsen the pain. uspharmacist.comwfsahq.org

The clinical manifestation of remifentanil-induced hyperalgesia typically occurs within hours after the cessation of the drug and can persist for several days. nih.gov Key clinical features include:

Increased Pain Intensity : Patients may report higher pain scores than expected for their clinical situation. nih.govtandfonline.com

Expanded Pain Perception : The pain may not be confined to the original site of injury or surgery and can become more diffuse. dovepress.comwfsahq.org

Abnormal Sensory Responses : This includes hyperalgesia, an exaggerated response to a stimulus that is normally painful, and allodynia, where a normally non-painful stimulus is perceived as painful. dovepress.comwfsahq.org

The reported incidence of RIH varies widely, influenced by factors such as patient characteristics, the dosage and duration of remifentanil administration, and the type of surgical procedure. nih.gov

Clinical ManifestationDescription
Hyperalgesia An increased and exaggerated pain response to a stimulus that is typically painful. dovepress.com
Allodynia The perception of pain from a stimulus that does not normally provoke pain, such as light touch. dovepress.comwfsahq.org
Spreading Pain Pain that extends beyond the original site of injury or surgical incision. dovepress.comwfsahq.org
Paradoxical Pain An increase in pain intensity despite an increase in the opioid dosage. uspharmacist.comwfsahq.org

Proposed Mechanisms of Remifentanil-Induced Hyperalgesia

The mechanisms underlying remifentanil-induced hyperalgesia are complex and multifactorial, involving adaptations at both the cellular and systemic levels. nih.govnih.gov Current research points towards a combination of central and peripheral sensitization, neuroinflammation, and dysfunction of the body's natural pain modulation systems. nih.gov

At the cellular level, prolonged or high-dose exposure to remifentanil can trigger significant changes in the function and regulation of opioid receptors, particularly the μ-opioid receptor (MOR).

Opioid receptor desensitization is a process where the receptor's response to the opioid agonist diminishes over time with continuous exposure. nih.govmdpi.com This leads to a reduced analgesic effect. Studies have shown that remifentanil can induce desensitization of the μ-opioid receptor. mdpi.com

Downregulation is a more long-term adaptation where the actual number of opioid receptors on the cell surface is reduced. Research has indicated that remifentanil infusion can lead to the downregulation of μ-opioid receptors in key areas of the brain's pain-modulating circuitry, such as the periaqueductal gray (PAG). dovepress.com This reduction in available receptors can contribute to a state of heightened pain sensitivity once the drug is withdrawn.

Cellular ProcessMechanismConsequence in OIH
Desensitization Reduced receptor response to continuous agonist stimulation. mdpi.comDecreased analgesic efficacy of remifentanil.
Downregulation Decrease in the total number of receptors on the cell surface. dovepress.comLong-term reduction in the system's ability to respond to opioids and endogenous endorphins, potentially leading to a hyperalgesic state. dovepress.com

Receptor internalization is a process where cell surface receptors are moved into the cell's interior. While this is a normal part of receptor regulation, excessive internalization prompted by potent agonists like remifentanil can contribute to desensitization and the development of OIH. mdpi.com Some studies suggest that remifentanil has a high potency for inducing MOR internalization. mdpi.com

Heterodimerization refers to the coupling of two different receptor types, such as the μ-opioid receptor (MOR) and the δ-opioid receptor (DOR). This interaction can alter the signaling properties of the receptors. There is evidence that a dynamic imbalance between the MOR and DOR systems is involved in the mechanism of RIH. nih.gov Activation of spinal δ-opioid receptors by remifentanil may enhance excitatory synaptic transmission, thereby promoting hyperalgesia. nih.gov

Central sensitization is a key mechanism in OIH, defined as an amplification of neural signaling within the central nervous system that elicits pain hypersensitivity. nih.govyoutube.com It involves increased responsiveness of nociceptive neurons in the spinal cord to their normal or subthreshold afferent input. nih.gov Remifentanil is thought to induce central sensitization through several pathways, including the activation of N-methyl-D-aspartate (NMDA) receptors and alterations in descending pain modulation. nih.govdovepress.com

The brain possesses pathways that can either inhibit or facilitate pain signals traveling up the spinal cord. These pathways originate in brainstem regions like the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM). dovepress.comwfsahq.org The RVM contains "on-cells" that enhance nociceptive transmission and "off-cells" that inhibit it. wfsahq.org

Opioids like remifentanil can disrupt the normal balance of this descending modulatory system. nih.govnih.gov Instead of purely enhancing the inhibitory pathways, remifentanil can paradoxically activate the descending facilitatory "on-cells". wfsahq.org This leads to an increased transmission of pain signals at the spinal cord level, contributing to hyperalgesia. wfsahq.org Studies using functional magnetic resonance imaging (fMRI) have shown that after remifentanil is discontinued, there are altered signals and neuronal responses in key regions of the descending pain-modulatory system, including the PAG and RVM, which correlate with an increase in pain sensitivity. nih.gov The downregulation of μ-opioid receptors in the PAG by remifentanil may also inhibit the normal descending pain suppression pathway, further contributing to a pro-nociceptive state. dovepress.com

System-Level Adaptations and Central Sensitization

Upregulation of Spinal Dynorphins

Research has identified the upregulation of spinal dynorphins as a significant contributor to the development of hyperalgesia following remifentanil administration. In animal models of incisional pain, surgery conducted under remifentanil anesthesia has been shown to result in a significant increase in the expression of prodynorphin mRNA, which is followed by a sustained elevation of dynorphin (B1627789) levels in the spinal cord. This increase in dynorphin, an endogenous opioid peptide that can exert pronociceptive effects under certain conditions, is correlated with the period of maximal decrease in nociceptive thresholds. These findings suggest that the long-lasting increase in spinal dynorphin levels may be a key factor in the persistence of pain sensitization observed after surgery with remifentanil.

Neuroplasticity in Rostral Ventromedial Medulla and Dorsolateral Funiculus

The descending pain modulatory system, originating in brainstem regions such as the Rostral Ventromedial Medulla (RVM) and projecting to the spinal dorsal horn via pathways like the dorsolateral funiculus (DLF), is crucial for regulating nociceptive transmission. Remifentanil hydrochloride can induce significant neuroplastic changes within this system, leading to a state that favors pain facilitation over inhibition.

Discontinuation of remifentanil has been observed to alter signaling throughout this pathway, with increased neuronal responses in the RVM. nih.gov Mechanistically, remifentanil may disrupt the balance of neurotransmitters, such as serotonin (B10506) (5-HT), and reduce the activity of inhibitory gamma-aminobutyric acid (GABA)ergic neurons within the RVM. nih.gov This "disinhibition" weakens the descending inhibitory control and enhances the activity of pain-facilitating neurons. The critical role of this pathway is underscored by findings that lesioning the DLF can abolish opioid-induced hyperalgesia, demonstrating that descending facilitation from the RVM is necessary for its manifestation. nih.govnih.gov

Glutamate (B1630785) Transporter Downregulation

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its concentration in the synaptic cleft is tightly regulated by glutamate transporters. Evidence suggests that opioid administration, including remifentanil, can lead to the downregulation of these transporters, particularly glutamate transporter-1 (GLT-1), in the spinal cord. This reduction in transporter expression impairs the reuptake of glutamate from the synapse. The resulting accumulation of synaptic glutamate leads to over-activation of glutamate receptors, such as the NMDA receptor, contributing to neuronal excitotoxicity, central sensitization, and the development of hyperalgesia. wfsahq.org

Activation of N-methyl-D-aspartate (NMDA) Receptors in Spinal Cord

A central mechanism underlying remifentanil-induced hyperalgesia is the activation and sensitization of N-methyl-D-aspartate (NMDA) receptors in the spinal cord. While this compound does not directly activate NMDA receptors, it potentiates the currents induced by NMDA. This potentiation is mediated through a pathway involving the µ-opioid receptor. The enhanced NMDA receptor function leads to an increase in postsynaptic calcium influx, which triggers a cascade of intracellular signaling events that underpin central sensitization and heightened pain sensitivity.

Long-Term Potentiation of C-fibers

Long-term potentiation (LTP) is a form of synaptic plasticity that results in a long-lasting enhancement of signal transmission between neurons and is a key cellular mechanism of hyperalgesia. Studies have demonstrated that withdrawal from the spinal application of remifentanil can induce LTP of C-fiber-evoked field potentials in the spinal dorsal horn. This indicates that remifentanil exposure strengthens the synaptic connections of nociceptive C-fibers, leading to an amplified response to subsequent painful stimuli.

Tyrosine Phosphorylation of NR2B Subunit

The functional state of the NMDA receptor can be modulated by phosphorylation. A critical event in remifentanil-induced hyperalgesia is the tyrosine phosphorylation of the NR2B subunit of the NMDA receptor. Research has shown a marked increase in the phosphorylation of the NR2B subunit at the Tyr-1472 residue in the spinal dorsal horn during the maintenance phase of remifentanil-induced hyperalgesia. This specific phosphorylation event is known to enhance NMDA receptor activity and is crucial for the synaptic plasticity that contributes to central sensitization. This biochemical modification is considered a significant contributor to the maintenance of the hyperalgesic state.

Risk Factors for Remifentanil-Induced Hyperalgesia

The primary identified risk factor for the development of remifentanil-induced hyperalgesia is the dose administered during the intraoperative period.

Risk FactorSupporting Findings
High Intraoperative Dose Studies consistently show that higher doses of remifentanil are associated with increased postoperative pain scores, greater cumulative morphine consumption, and a higher incidence of hyperalgesia. wfsahq.orgdundee.ac.ukplos.org
Duration of Infusion While the dose is the most clearly defined risk factor, the duration of opioid exposure is also implicated, though the precise relationship requires further clarification.
Abrupt Discontinuation The rapid offset of remifentanil's effects may contribute to the unmasking of pronociceptive processes, leading to hyperalgesia.

Clinical data indicates that patients receiving higher intraoperative remifentanil infusions require rescue analgesics sooner and in greater amounts in the postoperative period compared to those receiving lower doses. dovepress.com This dose-dependent effect highlights a critical consideration in the clinical use of the compound. wfsahq.org

Cumulative Dose and Infusion Rate

The development of remifentanil-induced OIH appears to be more closely linked to the infusion rate rather than the total cumulative dose. Research indicates that higher intraoperative infusion rates of remifentanil are associated with increased postoperative pain intensity and greater opioid consumption in the immediate postoperative period.

While a definitive threshold for the cumulative dose that induces OIH remains elusive and varies across studies, the infusion rate has been identified as a more critical factor. Some studies suggest that infusion rates exceeding 0.2 to 0.25 μg/kg/min are more likely to be associated with the development of hyperalgesia. The variability in total cumulative doses reported in research, which can range significantly, makes it challenging to establish a clear dose-dependent relationship for OIH.

Preventive and Attenuating Strategies for Remifentanil-Induced OIH

Several pharmacological interventions have been investigated for their potential to prevent or lessen the severity of remifentanil-induced OIH. These strategies primarily target the underlying mechanisms believed to contribute to this phenomenon, such as the activation of the N-methyl-D-aspartate (NMDA) receptor.

Pharmacological Interventions

The activation of NMDA receptors is considered a key mechanism in the development of central sensitization and OIH. Consequently, NMDA receptor antagonists have been a primary focus of preventative strategies.

Ketamine : The administration of a low-dose infusion of ketamine, a potent NMDA receptor antagonist, has been shown to be effective in preventing remifentanil-induced hyperalgesia. Studies have demonstrated that co-administration of ketamine with remifentanil can reduce postoperative pain scores and decrease the need for supplemental opioids.

Magnesium : Magnesium sulfate, another agent with NMDA receptor blocking properties, has also been investigated as a preventative measure. Research suggests that the administration of magnesium can attenuate the development of OIH associated with high-dose remifentanil infusions, leading to lower pain scores and reduced analgesic consumption in the postoperative period.

Nitrous oxide, an inhaled anesthetic with known NMDA receptor antagonist properties, has been shown to reduce the incidence of postoperative hyperalgesia following remifentanil-based anesthesia. Studies have indicated that the intraoperative administration of nitrous oxide can effectively mitigate the development of OIH, as measured by mechanical pain thresholds. One study found that administering 70% nitrous oxide during propofol-remifentanil anesthesia significantly reduced postoperative OIH for 12 to 18 hours compared to an anesthetic with 100% oxygen anesthesiaejournal.com.

Other Opioids with Mixed Mechanisms (e.g., Methadone, Buprenorphine)

Certain opioids with mixed mechanisms of action have been investigated for their potential to counteract or prevent remifentanil-induced OIH. These agents possess pharmacological properties beyond simple µ-opioid receptor agonism, which may be beneficial in this context.

Methadone , a synthetic opioid, is recognized for its N-methyl-D-aspartate (NMDA) receptor antagonist properties in addition to its µ-opioid receptor agonism. dovepress.comnih.gov The hyperactivation of the NMDA receptor system is a proposed mechanism in the development of OIH. nih.gov Consequently, methadone has been suggested as an effective treatment for OIH. dovepress.comnih.gov

Buprenorphine is another opioid with a complex pharmacological profile, acting as a partial µ-opioid receptor agonist and a κ-opioid receptor antagonist. jvsmedicscorner.com Research has indicated that buprenorphine can reduce remifentanil-induced hyperalgesia. plos.orgnih.govjvsmedicscorner.com The anti-hyperalgesic effects of buprenorphine may be attributable to its κ-receptor antagonism and potential downregulation of δ-receptors. jvsmedicscorner.com A study investigating the perioperative infusion of low-dose buprenorphine in patients undergoing major lung surgery with remifentanil infusion found that it prevented the development of postoperative secondary hyperalgesia around the surgical incision. nih.gov

Table 1: Research Findings on Opioids with Mixed Mechanisms for Remifentanil-Induced Hyperalgesia
CompoundMechanism of ActionKey Research FindingSupporting Evidence
Methadoneµ-opioid agonist, NMDA receptor antagonistConsidered an effective treatment for OIH due to its NMDA antagonist properties.Clinical observations and understanding of OIH mechanisms. dovepress.comnih.gov
BuprenorphinePartial µ-opioid agonist, κ-opioid antagonistLow-dose perioperative infusion prevents postoperative secondary hyperalgesia following remifentanil administration.Double-blind, randomized, active-controlled trial in patients undergoing major lung surgery. nih.gov
5-HT3 Receptor Antagonists

The role of the serotonergic system, specifically the 5-hydroxytryptamine type 3 (5-HT3) receptor, in modulating opioid-induced hyperalgesia has been a subject of preclinical investigation. 5-HT3 receptor antagonists, commonly used as antiemetics, have shown potential in mitigating OIH in animal models.

Preclinical studies have demonstrated that the 5-HT3 receptor antagonist, ondansetron (B39145) , can block opioid-induced hyperalgesia in animals. nih.gov One study in mice found that systemic or intrathecal administration of ondansetron significantly prevented and reversed OIH. nih.gov The proposed mechanism involves the modulation of multiple neurotransmitter and receptor systems in the dorsal root ganglion and spinal cord that are altered by chronic morphine administration. nih.gov

However, the translation of these findings to the clinical setting for remifentanil-induced OIH remains to be fully elucidated. A clinical study involving patients receiving intrathecal opioids for cesarean delivery found that the administration of ondansetron did not significantly affect postoperative pain scores or opioid consumption, suggesting it did not have an effect on acute opioid tolerance in that specific clinical scenario. anesthesiaejournal.com Further research is needed to determine the efficacy of 5-HT3 receptor antagonists specifically in the context of remifentanil-induced hyperalgesia in surgical patients.

Table 2: Research Findings on 5-HT3 Receptor Antagonists for Opioid-Induced Hyperalgesia
CompoundMechanism of ActionKey Research FindingContext
OndansetronSelective 5-HT3 receptor antagonistSystemic or intrathecal administration prevented and reversed OIH in mice. nih.govPreclinical animal model of morphine-induced hyperalgesia.
OndansetronSelective 5-HT3 receptor antagonistDid not significantly affect postoperative pain scores or opioid consumption. anesthesiaejournal.comClinical trial in patients undergoing cesarean delivery with intrathecal opioids.

Anesthetic Management Techniques

In addition to pharmacological interventions, specific anesthetic management techniques can play a crucial role in mitigating the development of remifentanil-induced hyperalgesia.

Gradual Cessation of Remifentanil Infusion

The method of discontinuing the remifentanil infusion at the end of a surgical procedure appears to be a significant factor in the development of OIH. Research suggests that a gradual withdrawal or tapering of the remifentanil infusion may prevent or reduce the incidence of hyperalgesia compared to an abrupt cessation. plos.orgnih.govnih.gov

A randomized, double-blinded, placebo-controlled, crossover study involving healthy volunteers found that gradual withdrawal of a remifentanil infusion prevented the development of OIH as measured by a heat pain test, in contrast to abrupt withdrawal which did lead to hyperalgesia. Animal studies have also shown that a gradual decrease in the remifentanil infusion can prevent the long-term potentiation of C-fibers, a neurophysiological correlate of OIH.

Multimodal Analgesia Regimens

By incorporating non-opioid analgesics, such as non-steroidal anti-inflammatory drugs (NSAIDs), COX-2 inhibitors, and local anesthetics, into the anesthetic plan, the intraoperative and postoperative doses of remifentanil and other opioids can be reduced. This opioid-sparing effect is a key component in mitigating the risk of developing OIH. The use of a multimodal approach to pain management is considered a sensible strategy to prevent OIH.

Remifentanil Hydrochloride in Special Patient Populations: Pharmacokinetic and Pharmacodynamic Variability

Pediatric Population Research

The study of remifentanil hydrochloride in the pediatric population reveals significant age-related differences in its pharmacokinetic and pharmacodynamic properties. These variations necessitate a nuanced approach to its use in clinical practice, moving away from a simple weight-based dose extrapolation from adult data.

The pharmacokinetic profile of this compound in children is characterized by age-dependent changes in clearance and volume of distribution, while the half-life remains remarkably consistent across different pediatric age groups. ingentaconnect.comnih.gov These differences are most pronounced in the youngest patients, particularly neonates and infants.

Neonates and young infants exhibit significantly higher clearance rates for remifentanil when normalized for body weight, a finding that contrasts with the metabolism of many other opioids in this age group. nih.govgsconlinepress.com Research has demonstrated that clearance is most rapid in infants younger than two months of age and remains elevated in children up to two years old compared to older children and adolescents. nih.gov One study reported a mean clearance of 90.5 ± 36.8 mL/min/kg in neonates (less than 2 months old), which is approximately twice the rate observed in young healthy adults. fda.gov Another study found clearance rates of 90 mL/kg/min in infants under 2 months and 92 mL/kg/min in infants from 2 months to 2 years of age. nih.gov This enhanced clearance in the youngest pediatric patients is a key factor influencing dosing considerations. gsconlinepress.com

Clearance Rates of this compound in Pediatric Patients
Age GroupMean Clearance (mL/kg/min)Source
Neonates (< 2 months)90 nih.gov
Infants (2 months to < 2 years)92 nih.gov
Young Children (2 to < 7 years)76 nih.gov
Older Children (7 to < 13 years)65 nih.gov
Adolescents (13 to < 16 years)57.2 fda.gov

The volume of distribution (Vd) of remifentanil also demonstrates significant variability across pediatric age groups, with the largest Vd observed in the youngest infants. nih.gov A study found the mean Vd in infants younger than two months to be 452 mL/kg, which progressively decreases with age to a mean of 223 to 308 mL/kg in older pediatric patients. nih.gov This larger volume of distribution in neonates and infants is attributed to their higher proportion of total body water and extracellular fluid compared to older children and adults. aneskey.com

Volume of Distribution of this compound in Pediatric Patients
Age GroupMean Volume of Distribution (mL/kg)Source
Neonates (&lt; 2 months)452 nih.gov
Infants (2 months to < 2 years)347 nih.gov
Young Children (2 to < 7 years)274 nih.gov
Older Children (7 to < 13 years)264 nih.gov
Adolescents (13 to < 16 years)223 nih.gov
Young Adults (16 to < 18 years)308 nih.gov

In contrast to the significant age-related differences in clearance and volume of distribution, the elimination half-life of remifentanil is remarkably consistent across all pediatric age groups, with mean values ranging from 3.4 to 5.7 minutes. nih.gov This rapid and predictable elimination is a hallmark of remifentanil's pharmacokinetic profile and is attributed to its rapid metabolism by non-specific esterases in the blood and tissues. nih.govresearchgate.net This consistency in half-life, even in neonates, distinguishes remifentanil from other opioids, which often have prolonged half-lives in younger patients due to immature metabolic pathways. nih.gov

The pharmacodynamic response to remifentanil in children, which encompasses the drug's effects on the body, also exhibits age-related variability. Neonates and infants are generally considered to have an increased sensitivity to the sedative and analgesic effects of opioids, including remifentanil. gsconlinepress.com This heightened sensitivity may be due to factors such as an immature blood-brain barrier and differences in opioid receptor density and function.

However, studies have also suggested that children may require higher concentrations of remifentanil to prevent withdrawal movements from neuromuscular blocking agents compared to adults, indicating a potential for decreased sensitivity in certain contexts. nih.gov The pharmacodynamic interaction between remifentanil and other anesthetic agents, such as propofol (B549288), appears to be additive in children, similar to what is observed in adults. gsconlinepress.comnih.gov The clinical consequences of these interactions, such as the risk of apnea (B1277953) and bradycardia, are dose-dependent. researchgate.net Further research is needed to fully elucidate the complex interplay of age and pharmacodynamic responses to remifentanil in the pediatric population. researchgate.netbohrium.com

Conducting high-quality clinical research with remifentanil in the neonatal population is fraught with significant challenges that can impede the generation of robust, objective evidence. epa.govnih.gov These challenges are multifaceted, encompassing ethical, methodological, and physiological considerations.

Ethical concerns are paramount, as neonates are considered a vulnerable population, and research must be conducted with the utmost care to minimize risk. ingentaconnect.comfda.govresearchgate.netresearchgate.net Obtaining informed consent from parents or legal guardians can be complex, particularly in the context of a critically ill infant. researchgate.net

Methodologically, the small size of neonates limits the volume of blood that can be drawn for pharmacokinetic studies, making it difficult to obtain the detailed data needed for comprehensive modeling. researchgate.net Furthermore, assessing the pharmacodynamic effects of remifentanil, particularly analgesia, is inherently challenging in non-verbal infants. mdpi.comnih.govbmj.comphysio-pedia.comsickkids.ca Pain assessment often relies on observational scales that can be subjective and influenced by other factors such as stress or hunger. nih.gov

Physiologically, the rapid maturation and development of organ systems in neonates introduce a high degree of variability, making it difficult to establish consistent dose-response relationships. nih.gov The unique physiology of preterm infants further complicates research in this subgroup. researchgate.netfrontiersin.orgfrontiersin.orgveeva.com These cumulative challenges contribute to a relative scarcity of high-standard, objective evidence for the use of remifentanil in neonates compared to older children and adults. epa.govnih.gov

Geriatric Population Research

Altered Clearance and Pharmacodynamic Sensitivity in Elderly Patients

Advancing age is a significant factor influencing the pharmacokinetic and pharmacodynamic profile of this compound. Research indicates that physiological changes associated with aging lead to altered drug handling and increased sensitivity.

Pharmacokinetic studies have demonstrated a reduction in the clearance of remifentanil in the geriatric population. Specifically, clearance is reduced by approximately 25% in individuals over the age of 65 when compared to younger adult populations drugs.com. Despite this decrease in clearance, the rapid decline of plasma concentrations following the cessation of administration remains a key feature of the compound in elderly patients drugs.com.

From a pharmacodynamic perspective, elderly patients exhibit a heightened sensitivity to the effects of remifentanil. Studies have shown that older individuals can be twice as sensitive to the pharmacodynamic effects of the drug as their younger counterparts fda.gov. This increased sensitivity necessitates careful consideration in clinical applications. While some research has noted comparable effective concentrations for suppressing cough reflexes between young and elderly male patients, other studies focusing on sex-related differences in the elderly have found that females may require a lower effect-site concentration than males to prevent emergence cough nih.govsemanticscholar.orgnih.gov.

Table 1: Pharmacokinetic and Pharmacodynamic Changes in the Elderly

Parameter Change in Geriatric Patients (>65 years) Source
Clearance Reduced by approximately 25% drugs.com

| Pharmacodynamic Sensitivity | Approximately twice as sensitive as younger adults | fda.gov |

Recovery Profile Post-Administration

The recovery profile following the administration of remifentanil can also be influenced by age. A prospective, randomized study comparing recovery times in patients younger than 60 years with those older than 60 years found that age is a co-variate for recovery nih.gov.

The study recorded several key recovery milestones after the termination of a remifentanil infusion. The younger patient group demonstrated a statistically significant faster recovery across multiple parameters, including the return of spontaneous and adequate respiration, eye-opening, and readiness for discharge from the recovery room nih.gov.

Table 2: Comparison of Recovery Times (in minutes) Post-Remifentanil Administration in Different Age Groups

Recovery Milestone Age < 60 years (Mean ± SD) Age > 60 years (Mean ± SD) Source
Spontaneous Respiration 0.8 ± 0.7 3.2 ± 3.6 nih.gov
Adequate Respiration 3.4 ± 3.7 7.6 ± 5.8 nih.gov
Eye Opening 0.9 ± 1.0 3.6 ± 4.4 nih.gov
Endotracheal Tube Removal 5.0 ± 4.6 9.0 ± 6.5 nih.gov

| Discharge to Recovery Room | 8.8 ± 4.3 | 14.5 ± 7.1 | nih.gov |

Organ Dysfunction Considerations

Renal Impairment

The unique metabolism of this compound renders its elimination largely independent of renal function nih.gov. The compound is metabolized by non-specific esterases found in blood and tissue, a process that is not reliant on the kidneys nih.govnih.govoup.com. Consequently, research has consistently shown that the pharmacokinetics of remifentanil itself are not significantly altered in patients with renal disease, including those with end-stage renal failure nih.govnih.govoup.comresearchgate.netviamedica.pl. Studies comparing subjects with renal failure to healthy volunteers found no difference in the clearance or volume of distribution of remifentanil nih.gov. This characteristic means that the rapid offset of action is preserved even in patients with severe renal impairment bohrium.com.

While the disposition of the parent compound, remifentanil, is unaffected by renal status, the elimination of its principal, inactive metabolite, remifentanil acid (also known as GR90291), is highly dependent on renal function nih.govnih.govoup.com. This carboxylic acid metabolite is primarily cleared by the kidneys viamedica.plnih.gov.

In patients with moderate to severe renal impairment, the clearance of remifentanil acid is markedly reduced. One study involving intensive care unit (ICU) patients found that the clearance of this metabolite in a group with moderate/severe renal impairment was only about 25% of that in a group with normal or mild impairment nih.govoup.comoup.com. This drastic reduction in elimination leads to a significant increase in the metabolite's half-life, from approximately 1.5 hours in healthy individuals to over 26 hours in patients with renal failure nih.govviamedica.pl.

This impaired elimination results in the substantial accumulation of remifentanil acid. The metabolic ratio, which predicts the steady-state concentration of the metabolite relative to the parent drug, has been shown to be approximately eight-fold higher in patients with moderate to severe renal dysfunction compared to those with normal renal function nih.govoup.comoup.com. Despite this accumulation, studies have concluded that even at high concentrations observed after prolonged infusions, the metabolite does not produce clinically significant opioid effects, owing to its very low potency nih.govnih.govoup.comresearchgate.netnih.gov.

Table 3: Pharmacokinetics of Remifentanil Acid in ICU Patients with Varying Renal Function

Parameter Normal/Mild Renal Impairment Moderate/Severe Renal Impairment Source
Creatinine Clearance (mL/min) 62.9 (SD 14.5) 14.7 (SD 15.7) nih.govoup.com
Remifentanil Acid Clearance (mL/kg/h) 176 (SD 49) 41 (SD 29) nih.govoup.comoup.com

| Metabolic Ratio | 15 (SD 4) | 116 (SD 110) | nih.govoup.comoup.com |

Impact on Offset of Effects

The pharmacokinetic profile of this compound in pediatric patients is characterized by a rapid onset and offset of its effects, a feature that appears to be consistent across various pediatric age groups, including premature neonates and small children nih.gov. This rapid elimination is a key differentiator from other opioids nih.govgsconlinepress.com.

Research into the pharmacokinetics of a single-bolus dose of remifentanil in children from birth to 18 years of age has shown that the half-life of the drug is similar across all age groups, with mean values ranging from 3.4 to 5.7 minutes nih.gov. This consistency in half-life contributes to a predictable and rapid termination of the drug's effects upon discontinuation of its administration.

A study involving pediatric patients undergoing strabismus surgery highlighted the unique pharmacokinetic properties of remifentanil, such as its ester linkage, which allows for a more rapid onset and offset compared to conventional opioids mdpi.com. The context-sensitive half-life of remifentanil is estimated to be between 3 and 10 minutes virginia.edu. This short duration of action facilitates a quick recovery, with the median time to extubation in pediatric surgical patients ranging from 8 to 13 minutes virginia.edu.

The following table summarizes the pharmacokinetic parameters of remifentanil in different pediatric age groups, illustrating the consistency of its short half-life.

Age GroupVolume of Distribution (mL/kg)Clearance (mL/kg/min)Half-life (min)
Young Infants (≤2 mo)452903.4 - 5.7
Older Infants (>2 mo to <2 yr)223 - 308923.4 - 5.7
Young Children (2 to <7 yr)223 - 30846 - 763.4 - 5.7
Older Children (7 to <13 yr)223 - 30846 - 763.4 - 5.7
Adolescents (13 to <16 yr)223 - 30846 - 763.4 - 5.7
Young Adults (16 to <18 yr)223 - 30846 - 763.4 - 5.7

Data compiled from a study on the pharmacokinetics of remifentanil in anesthetized pediatric patients nih.gov.

Hepatic Impairment

Respiratory Sensitivity Considerations

While the pharmacokinetics of remifentanil are largely unchanged in patients with chronic hepatic disease, there is evidence to suggest that these individuals may exhibit increased sensitivity to the pharmacodynamic effects of the drug, particularly its respiratory depressant effects nih.gov.

In a study comparing subjects with severe liver disease to healthy controls, it was found that the subjects with hepatic disease were more sensitive to the ventilatory depressant effects of remifentanil nih.gov. The concentration of remifentanil required to depress carbon dioxide-stimulated minute ventilation by 50% (EC50) was lower in the hepatic disease group compared to the control group.

The table below presents the EC50 values for ventilatory depression in both control subjects and those with severe hepatic disease.

GroupEC50 (ng/mL)95% Confidence Interval (ng/mL)
Control2.522.07 - 2.97
Hepatic Disease1.561.37 - 1.76

Data from a study on the pharmacokinetics and pharmacodynamics of remifentanil in volunteer subjects with severe liver disease nih.gov.

This heightened sensitivity underscores the need for careful respiratory monitoring when remifentanil is used in patients with hepatic impairment, even though its elimination pathway is extrahepatic oup.comresearchgate.net.

Considerations in Morbidly Obese Patients

The pharmacokinetic properties of this compound in morbidly obese patients are a critical consideration due to the physiological and body composition changes associated with obesity, such as increased adipose tissue, lean body weight, and cardiac output nih.gov. Research has shown that the pharmacokinetic parameters of remifentanil are more closely associated with lean body mass (LBM) than with total body weight (TBW) nih.gov.

A study comparing remifentanil pharmacokinetics in obese and lean subjects found no significant difference in the individual pharmacokinetic parameters of a two-compartment model between the two groups, unless the parameters were normalized to TBW nih.gov. When dosing is based on TBW in obese patients, it can lead to excessively high concentrations of remifentanil nih.gov. This is because simply scaling the dose to a patient's total weight can result in an overdose, as a person who weighs significantly more than a lean individual does not necessarily require a proportionally larger dose of the anesthetic sciencedaily.com.

The following table illustrates the lack of significant difference in key pharmacokinetic parameters between obese and lean patients when not normalized to total body weight.

ParameterObese CohortLean Cohort
Central ClearanceNot significantly differentNot significantly different
Central Distribution VolumeNot significantly differentNot significantly different
Peripheral Distribution VolumeNot significantly differentNot significantly different

Findings based on a study of remifentanil pharmacokinetics in obese versus lean patients nih.gov.

A population pharmacokinetic model developed from data including both obese and non-obese patients further supports these findings, indicating that model parameters were influenced by covariates such as total body weight, fat-free mass, and age, but not by body mass index or sex sciencedaily.comresearchgate.net. This newer model provides a basis for more accurate remifentanil administration in obese patients sciencedaily.comresearchgate.net. The physiological changes in obese patients, including increased central volume of distribution and altered drug clearance, affect the plasma concentration of remifentanil nih.gov.

Comparative Effectiveness and Safety Research of Remifentanil Hydrochloride

Comparison with Other Opioid Analgesics

Remifentanil hydrochloride's distinct pharmacokinetic and pharmacodynamic properties have prompted extensive research comparing its effectiveness and safety with other commonly used opioid analgesics. These studies span various surgical and medical settings, providing valuable insights into its relative merits and drawbacks.

Fentanyl

Remifentanil and fentanyl, both synthetic opioids, are frequently compared in clinical practice. While chemically related with rapid onsets of action, they exhibit notable differences. Remifentanil is slightly more potent than fentanyl. radiustx.com A key distinction lies in their metabolism; remifentanil's breakdown by non-specific blood and tissue esterases results in a predictable and rapid offset of action, independent of organ function. radiustx.comnih.gov

In the context of "fast track" coronary artery bypass graft surgery, a multi-center, randomized, double-blind study revealed nuanced differences. oup.com While a higher percentage of patients receiving remifentanil responded to tracheal intubation compared to the fentanyl group (24% vs. 9%), fewer remifentanil patients responded to sternal skin incision (11% vs. 36%) and sternotomy (14% vs. 60%). oup.com Notably, response to maximal sternal spread, the primary efficacy endpoint, was significantly lower in the remifentanil group (11% vs. 52%). oup.com However, the time to extubation was longer for patients who received remifentanil. oup.com

For postoperative pain management after total abdominal hysterectomy, a continuous infusion of remifentanil provided a similar quality of analgesia to fentanyl, as measured by Visual Analog Scale (VAS) scores. nih.gov A systematic review and meta-analysis comparing various opioids with propofol (B549288) for general anesthesia found that remifentanil had a statistically significant anesthetic profile compared to fentanyl, with faster times for eye-opening and extubation. researchgate.netsemanticscholar.org

In the intensive care unit (ICU), analgesia-based sedation with remifentanil was effective, with 88.3% of time spent in optimal sedation, comparable to 89.3% for fentanyl. springermedizin.de A large observational study of mechanically ventilated patients found that, compared to fentanyl, remifentanil was associated with a shorter time to extubation and ICU discharge. frontiersin.org

Outcome MeasureRemifentanilFentanylStudy Context
Response to Tracheal Intubation24%9%Coronary Artery Bypass Graft Surgery oup.com
Response to Sternal Skin Incision11%36%Coronary Artery Bypass Graft Surgery oup.com
Response to Sternotomy14%60%Coronary Artery Bypass Graft Surgery oup.com
Response to Maximal Sternal Spread11%52%Coronary Artery Bypass Graft Surgery oup.com
Time to Extubation (min)-3.53 (mean difference)-General Anesthesia with Propofol researchgate.netsemanticscholar.org
Time for Eye Opening (min)-3.95 (mean difference)-General Anesthesia with Propofol researchgate.netsemanticscholar.org

Morphine

Comparisons between remifentanil and morphine have highlighted differences in immediate postoperative analgesia and recovery. In a study of patients recovering from general anesthesia with remifentanil and propofol, a remifentanil infusion for postoperative pain relief resulted in a higher percentage of patients achieving successful analgesia (no or mild pain with adequate respiration) at 25 minutes post-extubation compared to those who received morphine intraoperatively followed by postoperative boluses (58% vs. 33%). nih.gov

For pain management after off-pump coronary artery bypass surgery, intravenous patient-controlled analgesia (IV-PCA) with remifentanil was as effective as morphine in terms of pain scores, sedation scores, and mean extubation times. nih.gov However, patients in the morphine group experienced a higher incidence of nausea and vomiting. nih.gov

In the context of weaning from mechanical ventilation, a study of ICU patients showed a trend towards a shorter weaning time for patients receiving remifentanil-based analgesia compared to a morphine-based regimen (mean 89.7 hours vs. 143.9 hours), although the difference was not statistically significant. accjournal.org The successful weaning rate at day 7 was similar for both groups. accjournal.org

Outcome MeasureRemifentanil GroupMorphine GroupStudy Context
Successful Analgesia (25 min post-extubation)58%33%Postoperative Analgesia nih.gov
Nausea and VomitingLower IncidenceHigher IncidencePost-cardiac Surgery IV-PCA nih.gov
Mean Weaning Time from Mechanical Ventilation (hours)89.7143.9ICU Weaning accjournal.org

Alfentanil

Remifentanil is significantly more potent than alfentanil. One study concluded that remifentanil is 15 times more potent based on the median effective dose (ED50) to achieve loss of response to a verbal command and 20 times more potent based on the median effective concentration (EC50). nih.gov Another study found remifentanil to be 19 times more potent than alfentanil. nih.gov

In a double-blind study of non-paralyzed patients undergoing surgery, a remifentanil-based anesthetic technique provided significantly better conditions. cambridge.org Only 35% of patients in the remifentanil group responded to surgical stimulation, compared to 85% in the alfentanil group. cambridge.org

ParameterRemifentanilAlfentanil
Potency (vs. Alfentanil)15-20 times more potent nih.gov-
Response to Surgical Stimulation35%85% cambridge.org

Sufentanil

When compared with sufentanil for general anesthesia, remifentanil has been associated with higher postoperative pain scores and a greater need for postoperative analgesics. dntb.gov.uaresearchgate.net However, the remifentanil group demonstrated a faster recovery profile. dntb.gov.uaresearchgate.net In terms of intraoperative hemodynamics, patients receiving remifentanil had lower systolic blood pressure, mean arterial pressure, and heart rate compared to those receiving sufentanil. dntb.gov.uaresearchgate.net A study on mechanically ventilated patients suggested that sufentanil and remifentanil may have similar clinical effects on the duration of mechanical ventilation and length of ICU stay. frontiersin.org

OutcomeRemifentanilSufentanil
Postoperative Pain ScoreHigher dntb.gov.uaresearchgate.netLower dntb.gov.uaresearchgate.net
Postoperative Analgesic UseHigher dntb.gov.uaresearchgate.netLower dntb.gov.uaresearchgate.net
Recovery ProfileFaster dntb.gov.uaresearchgate.netSlower dntb.gov.uaresearchgate.net
Intraoperative Blood PressureLower dntb.gov.uaresearchgate.netHigher dntb.gov.uaresearchgate.net
Intraoperative Heart RateLower dntb.gov.uaresearchgate.netHigher dntb.gov.uaresearchgate.net

Pethidine

In the setting of labor analgesia, remifentanil administered via patient-controlled analgesia (PCA) has shown significant advantages over intramuscular pethidine. The RESPITE trial, a large multicenter randomized controlled trial, found that women receiving remifentanil had a significantly lower rate of conversion to epidural analgesia compared to those receiving pethidine (19% vs. 41%). pharmaceutical-technology.comnihr.ac.ukwhiterose.ac.uk

Patients in the remifentanil group also reported significantly lower mean pain scores on a visual analogue scale and greater satisfaction with their pain relief. pharmaceutical-technology.comnihr.ac.uksemanticscholar.org Furthermore, the rate of instrumental delivery was lower in the remifentanil group (15%) compared to the pethidine group (26%). nihr.ac.uk

Outcome MeasureRemifentanil PCAIntramuscular Pethidine
Conversion to Epidural Analgesia19% pharmaceutical-technology.comnihr.ac.uk41% pharmaceutical-technology.comnihr.ac.uk
Instrumental Delivery Rate15% nihr.ac.uk26% nihr.ac.uk
Patient Satisfaction with Pain ReliefGreater pharmaceutical-technology.comnihr.ac.ukLower pharmaceutical-technology.comnihr.ac.uk

Outcomes of Comparative Studies

The collective body of research indicates that this compound offers distinct advantages in specific clinical scenarios due to its unique pharmacokinetic profile. Its rapid onset and offset allow for precise and titratable analgesia, which is particularly beneficial in procedures requiring rapid recovery and in critically ill patients where swift neurological assessment is necessary.

Studies consistently demonstrate that remifentanil is significantly more potent than alfentanil. nih.govnih.gov When compared with fentanyl, remifentanil can lead to faster recovery times, such as earlier eye-opening and extubation, although it may not always be superior in blunting hemodynamic responses to all surgical stimuli. oup.comresearchgate.netsemanticscholar.org

In postoperative settings, remifentanil has been shown to provide effective immediate pain relief, outperforming morphine in the initial period after extubation. nih.gov However, its short duration necessitates a well-planned transition to longer-acting analgesics to prevent rebound pain. nih.gov

For labor analgesia, remifentanil PCA has emerged as a superior alternative to pethidine, significantly reducing the need for epidural analgesia and improving maternal satisfaction with pain management. pharmaceutical-technology.comnihr.ac.uk

Conversely, when compared to sufentanil, remifentanil is associated with higher postoperative pain and a greater need for rescue analgesics, though it facilitates a faster recovery. dntb.gov.uaresearchgate.net This highlights the trade-off between rapid recovery and the potential for increased immediate postoperative pain if a transition to other analgesics is not managed effectively.

Duration of Mechanical Ventilation and Weaning Time

The impact of this compound on the duration of mechanical ventilation (MV) and weaning time in critically ill patients is a subject of ongoing research with some conflicting findings. Several randomized controlled trials (RCTs) have suggested that a remifentanil-based sedation regimen can significantly shorten the duration of mechanical ventilation. semanticscholar.org For instance, one study found that an analgesia-based sedation plan with remifentanil reduced the mechanical ventilation duration by over two days (53.5 hours) and the time from the start of weaning to extubation by more than a day (26.6 hours) compared to a conventional hypnotic-based sedation. semanticscholar.org Another meta-analysis involving 1,905 patients indicated that remifentanil was associated with reductions in the duration of mechanical ventilation and the time to extubation after sedation cessation. nih.govspringermedizin.de

However, other comprehensive analyses have presented contrasting evidence. A network meta-analysis that included 20 studies and 3,442 patients concluded that remifentanil was not associated with a reduction in the duration of MV when compared to fentanyl or morphine. frontiersin.orgfrontiersin.org This analysis did note that sufentanil might prolong the duration of extubation compared to remifentanil. frontiersin.orgfrontiersin.org Similarly, another meta-analysis found no significant difference in mechanical ventilation duration between remifentanil and other opioids, although it did confirm a reduced time to extubation after stopping sedation. nih.govspringermedizin.de

The duration of analgesia may be a key factor influencing these outcomes. Some evidence suggests that for patients requiring long-term analgesia (more than 5 days), remifentanil may shorten the MV duration by at least 24 hours, although this finding was not always statistically significant. frontiersin.org One study comparing remifentanil to morphine for weaning from mechanical ventilation found a trend towards a shorter weaning time in the remifentanil group (89.7 hours vs. 143.9 hours), though the result was not statistically significant. accjournal.org

Comparative Data on Mechanical Ventilation and Weaning Time
ComparisonOutcomeResultReference
Remifentanil vs. Hypnotic-based sedationDuration of Mechanical VentilationReduced by 53.5 hours with remifentanil semanticscholar.org
Remifentanil vs. Hypnotic-based sedationTime to Extubation from Weaning StartReduced by 26.6 hours with remifentanil semanticscholar.org
Remifentanil vs. Other Opioids (Meta-analysis)Duration of Mechanical VentilationAssociated with a reduction nih.govspringermedizin.de
Remifentanil vs. Fentanyl (Network Meta-analysis)Duration of Mechanical VentilationNo significant reduction frontiersin.orgfrontiersin.org
Remifentanil vs. Morphine (Network Meta-analysis)Duration of Mechanical VentilationNo significant reduction frontiersin.orgfrontiersin.org
Remifentanil vs. MorphineWeaning TimeTendency for shorter weaning time with remifentanil (89.7 vs 143.9 hours) accjournal.org

Intensive Care Unit (ICU) and Hospital Length of Stay

The effect of this compound on the length of stay in the intensive care unit (ICU) and the hospital is closely linked to its impact on mechanical ventilation duration. Some studies suggest a potential benefit of remifentanil in reducing ICU stay. A meta-analysis of 23 RCTs found that remifentanil was associated with a reduction in ICU length of stay. nih.govspringermedizin.de This finding is supported by research indicating a trend towards a shorter ICU stay by one day with remifentanil-based sedation. semanticscholar.org A cost analysis also noted a shorter ICU stay for patients receiving remifentanil-based analgo-sedation (7.6 days) compared to conventional sedation (8.5 days). nih.gov

Impact of this compound on ICU and Hospital Length of Stay
ComparisonOutcomeResultReference
Remifentanil vs. Other Opioids (Meta-analysis)ICU Length of StayAssociated with a reduction nih.govspringermedizin.de
Remifentanil vs. Hypnotic-based sedationICU Length of StayTrend towards a 1-day reduction semanticscholar.org
Remifentanil-based vs. Conventional SedationICU Length of Stay7.6 days vs. 8.5 days nih.gov
Remifentanil vs. Other Opioids (Meta-analysis)Hospital Length of StayNo significant difference nih.govspringermedizin.de
Remifentanil vs. Other Opioids (Network Meta-analysis)ICU Length of StayNo significant reduction frontiersin.orgfrontiersin.org

Postoperative Pain Intensity and Analgesic Consumption

The use of intraoperative this compound can have a paradoxical effect on postoperative pain, a phenomenon known as opioid-induced hyperalgesia (OIH). dovepress.com This can lead to increased postoperative pain scores and higher consumption of analgesics. dovepress.com The dose of remifentanil administered during surgery appears to be a critical factor.

A meta-analysis of 31 studies involving 2,019 patients revealed that lower doses of remifentanil were associated with less postoperative pain intensity at various time points up to 48 hours compared to high-dose administration. nih.govnih.gov For instance, one study found that a high-dose remifentanil infusion was associated with higher postoperative opioid consumption. researchgate.net Conversely, another clinical trial reported that intraoperative high-dose remifentanil actually decreased postoperative pain scores and morphine consumption compared to a regular dose. plos.org This suggests a complex, possibly non-linear, dose-response relationship.

Some research indicates that remifentanil-induced hyperalgesia is dose-dependent within a certain clinical range. plos.org For example, a high-dose infusion of 0.4 μg/kg/min increased postoperative pain and morphine consumption, while a low dose of 0.05 μg/kg/min did not have this effect. plos.org

Effect of this compound Dose on Postoperative Pain
Remifentanil Dose ComparisonOutcomeFindingReference
Low Dose vs. High Dose (Meta-analysis)Postoperative Pain Intensity (1-48 hours)Lower pain intensity with low-dose remifentanil nih.govnih.gov
High Dose vs. Regular DosePostoperative VAS Scores (30 mins post-op)Lower scores in the high-dose group plos.org
High Dose vs. Regular DosePostoperative Morphine ConsumptionLower consumption in the high-dose group plos.org
High Dose (>0.2 µg/kg/min) vs. Low DosePostoperative Opioid ConsumptionHigher consumption with high-dose remifentanil researchgate.net

Incidence of Adverse Effects (e.g., Hypotension, Bradycardia, Respiratory Depression, Muscle Rigidity)

The use of this compound is associated with adverse effects characteristic of potent opioids. nih.gov The most commonly reported adverse events include hypotension, bradycardia, respiratory depression, and skeletal muscle rigidity. drugs.comradiusohio.com The risk of muscle rigidity is related to both the dose and the rate of intravenous administration. drugs.com Chest wall rigidity has been reported after single doses greater than 1 mcg/kg administered over 30-60 seconds or with infusion rates exceeding 0.1 mcg/kg per minute. nih.govdrugs.com

Comparative studies have shown varying incidences of these adverse effects. In a study on neurotrauma patients, there were no statistically significant differences in the incidence of adverse events, including bradycardia and hypotension, between remifentanil, fentanyl, and morphine. nih.gov However, another study comparing remifentanil to sufentanil in congenital heart surgery found a significantly higher incidence of adverse reactions such as bradycardia, hypotension, muscle rigidity, and respiratory depression in the remifentanil group (21.05%) compared to the sufentanil group (7.14%). nih.gov It is important to note that these effects are generally transient and resolve quickly after decreasing the infusion rate or discontinuing the drug due to remifentanil's short half-life. nih.gov

Incidence of Adverse Effects with this compound
Adverse EffectIncidence/ObservationReference
HypotensionCommonly reported adverse event. drugs.com
BradycardiaCommonly reported adverse event. drugs.com
Respiratory DepressionAssociated with infusion rates >0.2 mcg/kg/min. drugs.com
Skeletal Muscle RigidityRisk is dose and rate-dependent. drugs.com
Comparative Incidence (Remifentanil vs. Sufentanil)Higher incidence of bradycardia, hypotension, muscle rigidity, and respiratory depression with remifentanil (21.05% vs 7.14%). nih.gov

Recovery Profiles and Extubation Times

A key advantage of this compound is its rapid metabolism by non-specific esterases, leading to a predictable and swift recovery profile. springermedizin.de This unique pharmacokinetic property often results in shorter times to awakening and tracheal extubation. dovepress.comresearchgate.net

One study found that patients receiving a propofol-remifentanil combination had significantly shorter times to wake up and extubation compared to those receiving midazolam-fentanyl. researchgate.net The extubation time after discontinuing the infusion was 24 minutes for the remifentanil group versus 230 minutes for the midazolam-fentanyl group. researchgate.net Another study demonstrated that maintaining a remifentanil infusion during emergence from anesthesia reduced hemodynamic changes and coughing associated with tracheal extubation without significantly delaying recovery from anesthesia. nih.gov There was no significant difference in the time to eye-opening or time to extubation between the remifentanil and control groups in that study. nih.gov

Recovery Profiles and Extubation Times with this compound
Comparison GroupOutcomeRemifentanil GroupComparator GroupReference
Midazolam-FentanylTime to Wake Up (min)11.8137.3 researchgate.net
Midazolam-FentanylTime to Extubation (min)24230 researchgate.net
Control (No Remifentanil at Emergence)Time to ExtubationNo significant differenceNo significant difference nih.gov
Control (No Remifentanil at Emergence)Moderate/Severe Coughing at Extubation0/20 patients8/20 patients nih.gov

Cost-Effectiveness Analyses

The cost-effectiveness of this compound compared to other opioids, such as fentanyl, is not definitively established and can vary based on the healthcare system and clinical context. While remifentanil itself may have a higher acquisition cost, potential savings could be realized through improved clinical outcomes like shorter ICU stays or reduced mechanical ventilation duration. nih.gov

One cost analysis in mechanically ventilated ICU patients suggested that remifentanil-based analgo-sedation could be less expensive than conventional sedation, with total costs of $16,234 versus $17,766, respectively. nih.gov However, a systematic review of economic evaluations of remifentanil in the ICU setting found only two heterogeneous studies with inconsistent findings, highlighting a lack of robust evidence. medrxiv.org

In the context of outpatient surgery, one study concluded that remifentanil was not cost-effective compared to fentanyl for gynecologic procedures, as it incurred higher drug costs without a significant improvement in clinical outcomes. york.ac.uknih.gov Conversely, a cost analysis for neurosurgical anesthesia found that the average total anesthesia-related drug costs per patient were lower with remifentanil than with fentanyl ($424 vs. $460). york.ac.uk Another study in Japan concluded that under their healthcare system, remifentanil-based general anesthesia was no more expensive than conventional fentanyl-based anesthesia due to a small price difference between the drugs. h1.co

Cost-Effectiveness of this compound
Clinical SettingComparatorFindingReference
Mechanically Ventilated ICU PatientsConventional SedationRemifentanil-based sedation potentially less expensive ($16,234 vs. $17,766) nih.gov
Outpatient Gynecologic SurgeryFentanylRemifentanil not cost-effective (higher drug costs) york.ac.uknih.gov
Neurosurgical AnesthesiaFentanylLower total anesthesia drug costs with remifentanil ($424 vs. $460) york.ac.uk
General Anesthesia (Japan)FentanylNo more expensive than fentanyl-based anesthesia h1.co

This compound in Multimodal Analgesia Strategies

Multimodal analgesia combines different analgesic agents and techniques that act via different mechanisms to improve pain relief and reduce the consumption of opioids and their associated side effects. ashp.orgelsevierpure.com International guidelines advocate for the use of multimodal analgesia in critically ill patients to minimize opioid consumption. nih.gov

This compound can be a component of a multimodal strategy, particularly when potent, titratable, and short-acting analgesia is required. The goal of incorporating remifentanil into such a strategy is often to leverage its potent analgesic effects while minimizing the total opioid exposure by combining it with non-opioid analgesics.

A study protocol for a randomized controlled trial aims to assess a standardized multimodal analgesia strategy (including nefopam, tramadol, and ketamine) to determine if it can reduce the daily consumption of remifentanil in mechanically ventilated adult ICU patients. nih.gov The hypothesis is that this multimodal approach will decrease remifentanil consumption by 15%. nih.gov The core components of an optimal multimodal analgesic regimen typically include a foundation of non-opioid agents like acetaminophen (B1664979) and non-steroidal anti-inflammatory drugs (NSAIDs), supplemented with other agents and techniques as needed, with opioids reserved for rescue analgesia. elsevierpure.comnih.gov

The integration of remifentanil into these strategies requires careful consideration of its potential for inducing hyperalgesia, which could counteract the opioid-sparing goals of multimodal analgesia. Therefore, the dose and duration of remifentanil infusion are critical parameters to manage within a multimodal framework.

Opioid-Sparing Effects and Opioid-Free Analgesia Paradigms

The unique pharmacokinetic profile of this compound has positioned it as a focal point in research on opioid-sparing and opioid-free analgesia (OFA) strategies. These approaches aim to minimize opioid-related adverse events by either reducing the total dose of opioids required or by avoiding them entirely. Research in this area often involves using remifentanil as a component in multimodal regimens or as a benchmark against which opioid-free techniques are measured.

A core principle of opioid-sparing is multimodal analgesia, which combines different classes of analgesic agents to achieve synergistic effects. This strategy can lead to a reduction in the required dosage of each component, thereby diminishing side effects. For instance, the addition of a low-dose infusion of ketamine, an NMDA receptor antagonist, to remifentanil-based anesthesia has been shown to decrease both early postoperative pain and the total consumption of postoperative opioids. nih.gov

Conversely, the paradigm of OFA seeks to completely eliminate the use of intraoperative opioids. These techniques often substitute opioids with a combination of agents such as dexmedetomidine (B676), lidocaine, and ketamine. Clinical trials have been designed to directly compare the efficacy of these OFA protocols against traditional opioid-based anesthesia (OBA) where remifentanil is a primary component. nih.gov

Comparative Research Findings

Comparative effectiveness studies have yielded varied and nuanced results. A significant area of investigation is the comparison between intraoperative remifentanil and dexmedetomidine, a selective alpha-2 adrenergic receptor agonist. A systematic review and meta-analysis of 21 randomized trials concluded that intraoperative dexmedetomidine improves pain outcomes in the first 24 hours post-surgery when compared with remifentanil. spitalwallis.ch Another systematic review found that while both agents provided effective intraoperative analgesia, dexmedetomidine consistently outperformed remifentanil in reducing postoperative pain and opioid consumption. nih.govnih.gov

However, not all research supports the superiority of OFA. A multicenter randomized trial comparing balanced OFA with dexmedetomidine to a remifentanil-based anesthetic was stopped prematurely. binasss.sa.cr This study found that the OFA group had a greater incidence of postoperative hypoxemia, though it also confirmed that postoperative morphine consumption was lower in the dexmedetomidine group. binasss.sa.cr

Research in pancreatic surgery has shown that an OFA protocol was not only feasible but was associated with better outcomes, particularly regarding postoperative pain and reduced opioid consumption, compared to a remifentanil-based regimen. nih.gov

Table 1: Comparative Analgesia in Opioid-Sparing and Opioid-Free Studies


Study FocusComparison Group 1Comparison Group 2Key Finding Regarding Opioid Sparing/Postoperative Pain
Systematic Review & Meta-AnalysisIntraoperative DexmedetomidineIntraoperative RemifentanilDexmedetomidine was associated with lower pain scores and less opioid consumption postoperatively.[ spitalwallis.ch(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEBviEmuQfBw8Gnx2je1woVvPbGtR6ZPJGXrNdaR42_omQqbJbbX_tyLIGMQEtcXCHqg94VmQxmevQFNlfIJgrcfkDUQMYU06qsjrunNahqmxu1yHM87mrY8ozH_P7Xy8tHy--_hScz3ck1bVurdGybwf8jtQhLmFMF98Y7JRtZWwgwEArtK9R8osHfXjI_FcaDn321R4A4a53KpJsiJeDf0QVQHO0943RjVpDIvFef)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFZbYxAMfh4VEnbY-RBtiyQo0dnEsTAUilba8ws7rRYO2Fl-jZWaJo20w6JEqlaMwf-COjD1sqJeINcKOV0BUPtyAsyvh_YHZQ5NF6SbuweYOwfNYst0DMqtCgOI1Tm_zn9teOXn3e-ZvXdQu47)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFzzUFuVB2V5_nK66b3QRmRvz-M2sb2Yhc-DEhDmIfM2P3rfnWNasoA5Psc9gn23pch-5V2p9D1Q_4RyUONmi_e8ApzXPqMi-L5cna11uVNkdDsNQSsIkaFamXp9JxWdUkBqfmH)]
Randomized Trial in Pancreatic SurgeryOpioid-Free Anesthesia (OFA) with Dexmedetomidine, Lidocaine, EsketamineOpioid-Based Anesthesia (OBA) with RemifentanilThe OFA group had lower pain scores and consumed less postoperative opioids.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGqggl7QNnVM_MGDYIl9jbifmnBkPrsDPAJdlB0SKW991D7UwpPTrXNs9Zn87QZeZ7VRQo01ZUwTpIrl006JuFzcsJ0N7K36mEtSQMbTq59hkJlIsH5zZaCjwoCAk7PcEsYsA1D)]
Randomized Trial (POFA)Opioid-Free Anesthesia (OFA) with DexmedetomidineBalanced Anesthesia with RemifentanilPostoperative morphine consumption was less in the dexmedetomidine group, but measures of analgesia were similar.[ binasss.sa.cr(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEuhd9YSPAHquUEBodpMKKRcXTuRxTGvJgvcWHXN789pMgwLOsFRTMSCzie6dDHVi_KztkLmnjKYs6GsysvARtUiIo5n7Mp-3RAo0gYLFXDa-OP0TDAnLau7Wj_N1zpEr8%3D)]
Gynecologic Laparoscopy TrialIntraoperative DexmedetomidineIntraoperative RemifentanilThe dexmedetomidine group had lower pain scores 30 minutes after surgery and a significantly lower proportion of patients requiring rescue analgesics (25% vs. 66.7%).[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFjyC5gQ50Kcgmtq-kmPJD60B24ciimCNhFOzXOu7D5Z6VJq-4dMZZFd-YDfqce9jmipNW3GF0BFHZkvnPWQrTxAlXPg-6PWOvQQqgXJvRKdo_x4Ds65y0MFCU6CR4gL3Z0lQ%3D%3D)]

Remifentanil and Postoperative Opioid Requirements

A critical aspect of research into remifentanil's role in analgesia is the phenomenon of opioid-induced hyperalgesia (OIH), a paradoxical increase in pain sensitivity following opioid exposure. dovepress.comtandfonline.comSeveral studies have suggested that the intraoperative use of remifentanil, particularly at higher doses, may lead to increased immediate postoperative pain and higher consumption of rescue opioids. dovepress.comtandfonline.comdepthofanesthesia.comnih.gov This effect is believed to stem from the rapid offset of remifentanil's potent analgesic effect, which can unmask or even amplify pain perception in the early recovery period. clinicaltrials.govA meta-analysis incorporating 27 studies found that high intraoperative doses of remifentanil were linked to small but significant increases in acute pain and higher morphine requirements after the first postoperative day. dovepress.comtandfonline.com Clinical studies have provided specific data on this effect. For example, one trial found that patients receiving higher intraoperative concentrations of remifentanil required morphine sooner and in greater quantities in the first 24 hours post-surgery. nih.govThis has led to investigations into co-administering agents like ketamine or esketamine, which may prevent or mitigate remifentanil-induced hyperalgesia. nih.govdepthofanesthesia.com

Table 2: Impact of Remifentanil on Postoperative Analgesic Requirements

Tolerance and Dependence Associated with Remifentanil Hydrochloride

Mechanisms of Tolerance Development

Tolerance to remifentanil can develop rapidly, necessitating higher doses to achieve the same level of analgesia. This is a significant clinical challenge and is rooted in complex cellular and systemic mechanisms.

The primary mechanism behind remifentanil tolerance involves the mu-opioid (MOP) receptors. Sustained exposure to remifentanil promotes a swift desensitization and internalization of these receptors. nih.gov This process reduces the number of available receptors on the cell surface, thereby diminishing the drug's effect. Research has demonstrated that remifentanil induces a more rapid internalization of opioid receptors when compared to morphine. nih.gov This desensitization occurs on key signaling pathways, and pretreatment with remifentanil has been shown to reduce the signal transduction of a subsequent morphine challenge, indicating cross-tolerance. nih.gov Studies have indicated that acute opioid tolerance can manifest within a few hours of starting a continuous remifentanil infusion. jvsmedicscorner.com

Opioid-induced hyperalgesia (OIH) is a paradoxical state of nociceptive sensitization where exposure to opioids leads to an increased sensitivity to pain. jvsmedicscorner.com This phenomenon is distinct from tolerance, which is characterized by a decreased analgesic effect at a constant dose. jvsmedicscorner.com While tolerance implies that a higher dose is needed to achieve the same pain relief, OIH means that the opioid itself is causing an increase in pain sensitivity. jvsmedicscorner.com

Short-acting opioids like remifentanil have been particularly associated with the development of OIH. jvsmedicscorner.comnih.govresearchgate.net Research suggests a dose-dependent relationship, with higher infusion rates of remifentanil being linked to increased postoperative pain and greater opioid consumption. nih.govresearchgate.netnih.gov For instance, some studies suggest that infusion rates above 0.2 µg/kg/min are associated with lower pain thresholds, indicative of hyperalgesia, while rates exceeding 0.25 µg/kg/min are linked to higher postoperative opioid needs, suggesting tolerance. nih.govresearchgate.net The development of OIH can complicate postoperative pain management, as increasing the opioid dose may worsen the pain. mdpi.com

Table 1: Comparison of Acute Opioid Tolerance and Opioid-Induced Hyperalgesia

FeatureAcute Opioid ToleranceOpioid-Induced Hyperalgesia (OIH)
Definition Increased dose required to maintain the same level of analgesia. jvsmedicscorner.comA state of nociceptive sensitization and paradoxical increase in pain. jvsmedicscorner.com
Clinical Manifestation Decreased analgesic effect at a previously effective dose.Increased pain sensitivity, potentially at sites different from the original pain.
Response to Increased Opioid Dose Analgesia is typically restored with a higher dose. jvsmedicscorner.comPain may paradoxically worsen. mdpi.com

Potential for Physical and Psychological Dependence

Remifentanil hydrochloride is classified as a Schedule II controlled substance, indicating a high potential for abuse that may lead to severe psychological or physical dependence. grovetreatment.comnih.govdrugs.com

Physical dependence arises from the brain's adaptation to the presence of the drug. Remifentanil binds to opioid receptors, triggering a release of dopamine (B1211576) that produces intense euphoria and pain relief. grovetreatment.com With repeated use, the brain becomes reliant on the drug to produce these feelings and to function normally. When the drug is discontinued, the body experiences withdrawal symptoms. grovetreatment.com

Psychological dependence is characterized by a compulsive need to use the drug despite harmful consequences, driven by intense cravings. grovetreatment.com This stems from the drug's powerful effects on the brain's reward system. grovetreatment.com Behavioral and psychological signs of addiction can include an inability to control intake, urges to use the substance, and changes in mood. therecoveryvillage.com

While the rapid onset and short duration of action of remifentanil make it less appealing for recreational use compared to other opioids, its potential for abuse and addiction remains a significant concern, particularly in cases of misuse or diversion from a clinical setting. therecoveryvillage.comwikipedia.org

Research on Withdrawal Syndrome

Abrupt discontinuation of remifentanil, especially after prolonged use, can lead to an acute withdrawal syndrome. therecoveryvillage.com This syndrome is a manifestation of physical dependence.

Research has identified several common symptoms associated with remifentanil withdrawal, including:

Anxiety

Hypertension (high blood pressure)

Tachycardia (rapid heart rate)

Tachypnea (rapid breathing)

Agitation

Tremors

Hallucinations

Vomiting mdpi.com

Studies have shown that a gradual tapering of the remifentanil infusion, rather than an abrupt stop, may be associated with less immediate postoperative pain and can delay the initial demand for other analgesics. nih.govnih.gov This strategy is aimed at mitigating the severe side effects of withdrawal, such as opioid-induced tolerance and hyperalgesia. nih.gov Case reports have documented severe withdrawal syndromes in patients after prolonged remifentanil administration, highlighting the clinical importance of a carefully managed weaning process. researchgate.net

Future Directions and Novel Research Areas for Remifentanil Hydrochloride

Development of Alternative Delivery Systems and Formulations

Research is actively pursuing alternative methods for administering remifentanil hydrochloride to improve ease of use and patient comfort, moving beyond traditional intravenous infusions.

Patient-controlled analgesia (PCA) systems empower patients to self-administer pain medication, and remifentanil is well-suited for this application due to its rapid onset and offset. sandiego.edu Intravenous remifentanil PCA is increasingly considered a suitable alternative for labor analgesia, especially when epidural analgesia is contraindicated. researchgate.net Studies have shown that women using remifentanil PCA for labor pain report greater satisfaction with pain relief compared to those receiving other parenteral opioids. researchgate.netregionh.dk However, satisfaction levels are generally lower than with epidural analgesia. researchgate.netregionh.dk

Remifentanil PCA has demonstrated superior pain reduction compared to other opioids like meperidine. sandiego.eduresearchgate.net For instance, one study found that remifentanil PCA reduced relative pain scores by 44% at two hours compared to a placebo PCA coupled with an intramuscular meperidine injection. sandiego.edu The RESPITE trial, a multi-center study, reported that women using remifentanil PCA were significantly less likely to request subsequent epidural analgesia compared to those receiving intramuscular pethidine (19% vs 41%). researchgate.net

The table below summarizes findings from a Cochrane systematic review comparing remifentanil PCA with other analgesic methods for labor pain.

ComparisonOutcomeFindingSource
Remifentanil PCA vs. Other Parenteral OpioidsPatient Satisfaction with Pain ReliefHigher satisfaction with Remifentanil PCA regionh.dk
Remifentanil PCA vs. Epidural AnalgesiaPatient Satisfaction with Pain ReliefLower satisfaction with Remifentanil PCA regionh.dk
Remifentanil PCA vs. Other IV/IM OpioidsPain Relief at 1 HourStronger pain relief with Remifentanil PCA cochrane.org
Remifentanil PCA vs. Other IV/IM OpioidsNeed for Additional AnalgesiaReduced need with Remifentanil PCA cochrane.org
Remifentanil PCA vs. Epidural AnalgesiaNeed for Additional AnalgesiaHigher need with Remifentanil PCA cochrane.org

The development of non-invasive delivery routes is a key area of research. While transdermal patches have been successfully developed for other opioids like fentanyl and buprenorphine to provide stable blood concentrations for chronic pain, research into a remifentanil patch is less advanced. nih.govoup.com The primary challenge lies in the drug's rapid metabolism by tissue and plasma esterases, which is advantageous for intravenous use but complicates sustained transdermal delivery. sandiego.edu Advances in transdermal technology, such as microneedles and novel materials, may offer future possibilities. patsnap.comnih.gov

Intranasal (IN) administration presents a promising non-invasive alternative, offering rapid onset and ease of use. anesthesiologyjournals.com A 2023 clinical trial investigated the efficacy of IN remifentanil for managing procedural pain in intubated, mechanically ventilated ICU patients. anesthesiologyjournals.com The study found that IN remifentanil provided rapid and effective analgesia, with a significant decrease in pain scores. anesthesiologyjournals.com This non-invasive approach could be a valuable alternative in critical care settings. anesthesiologyjournals.com Research has also shown that remifentanil can increase the bioavailability of other nasally administered drugs, such as naloxone (B1662785), by reducing their pre-systemic metabolism. nih.gov

The table below details the results from the clinical trial on intranasal remifentanil in an ICU setting.

ParameterBefore IN RemifentanilAfter IN RemifentanilP-valueSource
Mean CPOT Score*4.251.20<0.001 anesthesiologyjournals.com
Mean Heart Rate (bpm)102.9089.300.0418 anesthesiologyjournals.com
Mean Arterial Pressure (mmHg)96.8089.200.0921 anesthesiologyjournals.com

*Critical-Care Pain Observation Tool (CPOT)

Pharmacogenomic Influences on this compound Response

Pharmacogenomics, the study of how genes affect a person's response to drugs, is an emerging field critical to personalizing medicine. dovepress.comnih.gov Research into remifentanil has identified genetic variants that can influence its analgesic effect. dovepress.com A key gene of interest is catechol-O-methyltransferase (COMT), which is involved in the metabolism of dopamine (B1211576) and noradrenaline. nih.gov

A specific polymorphism in the COMT gene, known as Val158Met, has been linked to variations in pain sensitivity and response to opioids. dovepress.comnih.gov Individuals who are homozygous for the Met158 allele tend to exhibit increased pain sensitivity. dovepress.comnih.gov One study investigating thermal-pain stimulation found that after remifentanil administration, pain ratings in individuals with the Met158 genotype were significantly higher. dovepress.comnih.gov This suggests that these individuals may have reduced efficacy of endogenous pain modulation and an increased susceptibility to opioid-induced hyperalgesia. nih.gov Conversely, individuals with the Val158 genotype showed no significant analgesic response to remifentanil in the same study, suggesting a different pain processing mechanism. dovepress.com Understanding these genetic influences could allow clinicians to tailor analgesic regimens to a patient's specific genetic profile, maximizing efficacy and minimizing adverse effects. nih.gov

Expansion of Clinical Applications Beyond Conventional Anesthesia

While this compound is a staple in surgical anesthesia, its unique pharmacokinetic profile makes it suitable for various applications outside the operating room. nih.govresearchgate.net

Remifentanil is increasingly used for analgesia-based sedation in the intensive care unit (ICU). frontiersin.org Its rapid metabolism by non-specific esterases results in a very short context-sensitive half-life, allowing for easy titration and prolonged administration with a lower risk of accumulation and subsequent respiratory depression compared to other opioids like fentanyl or morphine. frontiersin.org This facilitates quicker weaning from mechanical ventilation. researchgate.net However, some systematic reviews and meta-analyses have found no significant difference in the duration of mechanical ventilation between remifentanil and other opioids like fentanyl, morphine, or sufentanil in postsurgical and non-surgical ICU patients. frontiersin.orgresearchgate.net

Remifentanil is also effective for managing pain during short, painful procedures in the ICU, such as wound dressing changes or suctioning. anesthesiologyjournals.com Its use in labor analgesia via PCA is another significant non-surgical application, providing an alternative for patients who cannot receive epidural analgesia. researchgate.netnih.gov

Ethical Considerations in this compound Research

Research involving potent opioids like this compound necessitates strict adherence to ethical principles to protect participant welfare and ensure the integrity of study findings. bijnr.in The foundational principles outlined in the Belmont Report—respect for persons, beneficence, and justice—are paramount. nih.gov

Respect for Persons: This principle is upheld through the process of informed consent. nih.govlindushealth.com Participants in any remifentanil trial must be fully informed of the study's purpose, procedures, potential risks (such as respiratory depression), and benefits before providing voluntary consent. bijnr.in Given the potential for sedation, ensuring the participant's capacity to consent is an ongoing consideration. nih.gov

Beneficence: This involves a careful risk-benefit analysis. lindushealth.com Researchers and institutional review boards (IRBs) must ensure that the potential benefits of the research—whether to the individual or to society—justify the risks to the participants. oatext.com In remifentanil research, this includes minimizing risks associated with opioid administration through careful monitoring. researchgate.net

Justice: This principle requires the fair selection of study participants, avoiding the exploitation of vulnerable populations. nih.govoatext.com

Furthermore, clinical trial design, including sample size, has ethical implications. nih.gov An underpowered study may expose participants to risk without the ability to generate meaningful results, which is ethically unsound. nih.gov Transparency in reporting all trial outcomes is crucial to combat publication bias and ensure that the medical community has a complete and unbiased evidence base. nih.gov

Research in Vulnerable Populations

Future research on this compound is increasingly directed toward its application in vulnerable patient populations, who present distinct physiological characteristics. Key among these are pediatric and obese patients, for whom optimized dosing strategies are crucial to ensure both safety and efficacy.

In the pediatric population, research is focused on refining pharmacokinetic models that account for the developmental changes from neonates to adolescents. Younger children have a larger volume of distribution and higher clearance rates for remifentanil compared to adults, necessitating higher infusion rates to achieve equivalent plasma concentrations. gsconlinepress.com Conversely, neonates and infants may experience delayed awakening, hypotension, and an increased incidence of bradycardia. gsconlinepress.com Ongoing studies aim to establish more precise dosing guidelines for different pediatric age groups, including neonates, to minimize risks such as hypotension and bradycardia, which can impact cerebral perfusion. gsconlinepress.com The use of processed electroencephalogram (EEG) monitoring is also being explored to better titrate doses in children with cognitive impairments who may have reduced anesthetic requirements. gsconlinepress.com

For individuals with obesity, future research aims to develop more accurate dosing models based on metrics other than total body weight (TBW). nih.gov Studies have shown that dosing remifentanil based on TBW in obese patients can lead to excessively high concentrations and an increased risk of overdose, including life-threatening respiratory and circulatory depression. nih.govsciencedaily.com The pharmacokinetic parameters of remifentanil are more closely related to lean body mass (LBM) than to TBW. nih.gov Consequently, new pharmacokinetic models are being developed that incorporate fat-free mass, weight, age, and sex to provide a more scientific basis for administration in this population. sciencedaily.comnih.gov These models are intended for use in target-controlled infusion systems to enhance the precision of drug delivery. nih.gov

Balancing Research Goals with Patient Safety and Comfort

Conducting clinical trials with this compound, especially in vulnerable populations, requires a meticulous balance between advancing scientific knowledge and upholding the highest standards of patient safety and comfort. Ethical considerations are paramount, and future research protocols are being designed with enhanced safeguards.

A fundamental ethical principle is obtaining valid informed consent, which can be challenging in populations with limited capacity to consent, such as children or individuals with cognitive impairments. oatext.comnih.gov For pediatric patients, consent must be obtained from parents or legal guardians, with the child's assent also sought when appropriate for their age and understanding. In all research involving vulnerable groups, the potential benefits to the participant and society must demonstrably outweigh the risks. This involves implementing protocols to minimize potential harm and ensuring additional monitoring for any adverse effects.

To enhance patient safety during clinical trials, close monitoring is essential. apsf.org For instance, when administering remifentanil to a spontaneously breathing patient, low-dose infusions allow for the recognition of impending adverse effects like apnea (B1277953) or muscular rigidity. apsf.org Stopping the infusion at the first sign of such effects allows for rapid recovery, typically within one to two minutes. apsf.org

Furthermore, research designs are incorporating patient-centered outcomes. Analgesia-based sedation protocols using remifentanil are being evaluated to provide effective sedation and comfort, potentially reducing the need for concomitant sedatives like propofol (B549288). nih.govnih.gov Studies comparing remifentanil to other opioids, such as fentanyl, focus on maintaining optimal sedation levels while ensuring rapid recovery and hemodynamic stability. nih.govnih.gov However, the rapid offset of remifentanil's analgesic effect necessitates proactive pain management strategies upon discontinuation to ensure continued patient comfort. nih.govnih.gov

Compatibility and Stability with Concomitant Medications (e.g., Propofol Emulsions)

The co-administration of this compound with other intravenous anesthetics, particularly propofol, is common. However, this practice raises significant concerns regarding the chemical and physical stability of the admixture. Future research is focused on thoroughly characterizing these interactions to provide clear clinical guidance.

Studies have consistently shown that this compound is chemically unstable when mixed with propofol emulsions. Remifentanil undergoes significant degradation, primarily through hydrolysis of its ester linkage, a process that is highly dependent on the pH of the solution. nih.govresearchgate.net Propofol emulsions typically have a pH between 7.0 and 8.5, which is a range where remifentanil is known to rapidly hydrolyze. sajaa.co.za When mixed, the pH of the resulting solution increases, accelerating the degradation of remifentanil. nih.govsajaa.co.za Research has shown that the concentration of remifentanil can decrease by 50-60% over 24 hours when mixed with propofol. nih.gov

The following table presents data on the degradation of remifentanil when mixed with propofol over a 24-hour period.

Time (hours)Remifentanil Concentration Remaining (%)
1>90%
474.4%
2430.4%

Data compiled from a study assessing a 10:1 mixture of 1% propofol and 50 µg/ml remifentanil. sajaa.co.za

In addition to chemical instability, there are concerns about the physical stability of the propofol emulsion itself. Mixing with other drugs can lead to emulsion degradation, including the coalescence of fat droplets and an increase in the percentage of fat globules larger than 5 µm (PFAT5). researchgate.netresearchgate.net Elevated PFAT5 values are a safety concern as they can lead to embolism. researchgate.net While some studies have found that propofol remains chemically stable in the admixture, the physical instability of the emulsion remains a critical issue. nih.govsajaa.co.za

Given these findings, there is a clear need for further research to explore methods of improving the stability of remifentanil-propofol admixtures, such as the use of more acidic diluents, and to investigate the compatibility of remifentanil with a broader range of intravenous medications. nih.gov

Q & A

Q. What are the pharmacokinetic properties of remifentanil hydrochloride, and how do they influence experimental design in preclinical studies?

this compound exhibits rapid onset (distribution half-life: 1 minute) and short duration of action (terminal elimination half-life: 10–20 minutes) due to hydrolysis by nonspecific esterases in blood and tissues. Its plasma protein binding (~70% to α1-acid glycoprotein) and rapid clearance (~95% excreted as inactive metabolite) necessitate frequent dosing in animal studies to maintain therapeutic levels. Experimental designs should account for its short half-life by using continuous infusion models rather than bolus dosing. Stability in intravenous solutions varies; for example, it is incompatible with chlorpromazine or amphotericin B but stable for 24 hours in lactated Ringer's with 5% glucose .

Q. How should researchers address compatibility challenges when administering this compound in multi-drug intravenous protocols?

this compound must not be mixed with blood products or certain drugs (e.g., chlorpromazine, cefoperazone sodium). Methodologically, stability tests should be conducted under experimental conditions (e.g., pH, temperature) using high-performance liquid chromatography (HPLC) to detect degradation products. For example, in lactated Ringer's solution, remifentanil remains stable for 4 hours at 20–250 µg/mL but requires glucose for extended stability .

Q. What structural features of this compound contribute to its ultra-short-acting opioid activity?

The methyl ester linkage in its 4-anilinopiperidine structure (1-(2-methoxycarbonyl-ethyl)-4-(phenylpropionyl-amino)-piperidine-4-carboxylic acid methyl ester hydrochloride) allows rapid hydrolysis by esterases, leading to rapid inactivation. This structure-activity relationship explains its brief duration, making it ideal for studies requiring precise control over opioid exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions regarding this compound's reported effects on NMDA receptor activation?

Contradictory findings arise from differences in model systems (recombinant vs. native receptors) and vehicle components (e.g., glycine in Ultiva®). To clarify, use whole-cell patch clamp electrophysiology in rat spinal cord slices to isolate remifentanil's effects. Studies show remifentanil alone does not activate NMDA receptors, but glycine in Ultiva® does. Block glycine with D-2-amino-5-phosphonovalerate (D-AP5) to confirm indirect effects .

Q. What methodologies are appropriate to study remifentanil's potentiation of NMDA receptor activity via opioid receptor pathways?

Combine opioid receptor antagonists (e.g., naloxone) with NMDA receptor agonists (e.g., glutamate) in electrophysiological assays. In rat spinal cord neurons, remifentanil potentiates NMDA-induced currents, which are abolished by naloxone. Use calcium imaging or current-clamp recordings to quantify opioid-NMDA crosstalk .

Q. How can statistical experimental design optimize novel formulations of this compound for targeted delivery?

Apply response surface methodology (e.g., Box-Behnken design) to optimize variables like lipid concentration (Phospholipon® 90G), surfactant ratio (sodium deoxycholate), and sonication time. For transdermal delivery, assess entrapment efficiency, vesicle size, and flux using ex vivo diffusion models (e.g., Franz cells with rat skin) .

Q. What strategies differentiate vehicle effects (e.g., glycine) from intrinsic pharmacological actions in remifentanil studies?

Use vehicle-only controls (e.g., glycine at 3 mM) and compare results with remifentanil-glycine combinations. In Ultiva®, glycine activates NMDA receptors, while remifentanil modulates this activity via opioid receptors. Employ binding assays (e.g., [3H]CGP39653 displacement) to confirm lack of direct NMDA receptor interaction by remifentanil .

Q. How should clinical trials assess remifentanil's impact on hemodynamic stability and stress biomarkers in elderly surgical patients?

Design randomized controlled trials comparing remifentanil-propofol combinations with alternative opioids (e.g., oxycodone). Measure hemodynamic parameters (blood pressure, heart rate) and biomarkers (neuron-specific enolase, malondialdehyde) perioperatively. Use target-controlled infusion systems to standardize dosing and minimize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.